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  • Product: Dimethyl 1,4-cyclohexanedicarboxylate
  • CAS: 3399-21-1

Core Science & Biosynthesis

Foundational

Dimethyl 1,4-cyclohexanedicarboxylate CAS number

Technical Whitepaper: Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) Executive Summary Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical aliphatic ester intermediate bridging the gap between aromatic precursors an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

Executive Summary

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical aliphatic ester intermediate bridging the gap between aromatic precursors and high-performance cycloaliphatic polymers.[1] Produced primarily via the catalytic hydrogenation of dimethyl terephthalate (DMT), DMCD serves as the direct precursor to 1,4-cyclohexanedimethanol (CHDM)—a monomer essential for producing glycol-modified polyethylene terephthalate (PETG) and polycyclohexylenedimethylene terephthalate (PCT).[1]

Beyond its role in polymer science, DMCD is gaining traction in pharmaceutical development as a scaffold for cycloalkylamide derivatives.[1] This guide provides a rigorous technical analysis of DMCD, focusing on isomer control, hydrogenation protocols, and its utility in soft-segment engineering.[1]

Chemical Identity & Physicochemical Profile

DMCD exists as a mixture of cis and trans stereoisomers.[1][2][3] The ratio of these isomers fundamentally dictates the thermal and mechanical properties of the resulting polymers.[1] The trans isomer is thermodynamically more stable and yields polymers with higher melting points and crystallinity.[1]

Table 1: Chemical Identity and Properties
PropertyData
Chemical Name Dimethyl 1,4-cyclohexanedicarboxylate
CAS Number (Mixture) 94-60-0
CAS Number (Trans) 3399-22-2
CAS Number (Cis) 3399-21-1
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Boiling Point 263–265 °C (at 760 mmHg)
Melting Point Trans: ~70 °C Cis: ~14 °C Mixture: 24–27 °C
Density 1.11 g/cm³ (at 25 °C)
Solubility Insoluble in water; soluble in methanol, ether, acetone
Appearance Colorless liquid (mixture) or white solid (trans-enriched)

Synthesis & Manufacturing: The Hydrogenation Pathway

The industrial production of DMCD is a classic example of aromatic ring reduction.[1] The process must be carefully tuned to maximize conversion while controlling the cis/trans ratio.[1]

Mechanism of Action

The synthesis involves the heterogeneous catalytic hydrogenation of the benzene ring in dimethyl terephthalate (DMT).[1] Unlike simple alkene reductions, this process requires high pressure and specific catalysts (typically Ruthenium or Palladium on carbon) to overcome the resonance energy of the aromatic ring without hydrogenating the ester groups (hydrogenolysis).[1]

Key Reaction Parameters:

  • Catalyst: 5% Ru/C or Ru-Pt-Sn/Al₂O₃ (Trimettalic systems reduce side reactions).[1]

  • Pressure: 3.0 – 5.0 MPa H₂.[1]

  • Temperature: 110–140 °C (Higher temperatures favor the thermodynamic trans isomer).[1]

Visualization: Synthesis Workflow

DMCD_Synthesis DMT Dimethyl Terephthalate (DMT) Reactor High-Pressure Reactor (Ru/C Catalyst, 110-140°C) DMT->Reactor Feed H2 Hydrogen (H₂) 3.0 MPa H2->Reactor Feed DMCD_Cis Cis-DMCD (Kinetic Product) Reactor->DMCD_Cis Initial Reduction DMCD_Trans Trans-DMCD (Thermodynamic Product) DMCD_Cis->DMCD_Trans Isomerization (Heat/Catalyst) CHDM 1,4-CHDM (Downstream Product) DMCD_Cis->CHDM DMCD_Trans->CHDM Further Reduction (CuCr Catalyst)

Figure 1: Catalytic hydrogenation pathway from DMT to DMCD and subsequent reduction to CHDM.

Stereochemistry & Isomer Control

Understanding the conformational analysis of DMCD is vital for application scientists.[1] The cyclohexane ring adopts a chair conformation.[1]

  • Trans-Isomer: The two carbomethoxy groups are in the diequatorial positions (1,4-diequatorial).[1] This is the most stable conformation because it minimizes 1,3-diaxial interactions.[1]

  • Cis-Isomer: One group is equatorial and the other is axial (1,4-axial/equatorial).[1] This introduces steric strain.[1]

Implication: In polymer synthesis, trans-DMCD yields linear, rigid chains that pack efficiently (high


), whereas cis-DMCD introduces "kinks," reducing crystallinity and melting point.[1]
Visualization: Isomer Equilibrium

Isomerism Cis Cis-DMCD (Axial-Equatorial) Less Stable Trans Trans-DMCD (Diequatorial) More Stable Cis->Trans Isomerization (>180°C or Base Cat.)

Figure 2: Thermodynamic equilibrium between cis and trans isomers.

Applications in Research & Development

A. Polymer Science (Soft Segments)

DMCD is used to synthesize aliphatic-aromatic copolyesters.[1] Replacing terephthalic acid with DMCD in PBT (polybutylene terephthalate) reduces the polymer's melting point and glass transition temperature (


), improving impact resistance and clarity.[1]
  • Mechanism: The flexible cyclohexane ring disrupts the pi-stacking of aromatic rings, increasing chain mobility.[1]

B. Pharmaceutical Intermediates

DMCD is a starting material for:

  • Cycloalkylamide Derivatives: Used as inhibitors for soluble epoxide hydrolase (sEH), a target for treating hypertension and inflammation.[1]

  • Isocyanates: Precursor to trans-1,4-cyclohexane diisocyanate (CHDI), used in polyurethane elastomers requiring UV stability (unlike aromatic isocyanates which yellow over time).[1]

Experimental Protocols

Protocol A: Laboratory Scale Hydrogenation of DMT to DMCD

Validates the synthesis mechanism described in Section 3.

Reagents:

  • Dimethyl Terephthalate (DMT): 50 g[1]

  • Methanol (Solvent): 200 mL[1]

  • Catalyst: 5% Ru/C (2.5 g)

  • Hydrogen Gas (High Purity)[1]

Workflow:

  • Loading: Charge a 500 mL Hastelloy autoclave with DMT, Methanol, and Ru/C catalyst.

  • Purging: Purge the reactor 3 times with Nitrogen (N₂) to remove oxygen, then 3 times with Hydrogen (H₂).[1]

  • Reaction: Pressurize to 4.0 MPa (40 bar) with H₂. Heat the mixture to 120 °C with stirring (1000 rpm).

  • Monitoring: Monitor H₂ consumption. The reaction is complete when pressure drop ceases (approx. 4–6 hours).[1]

  • Work-up: Cool to room temperature. Vent excess H₂. Filter the catalyst through a Celite pad.[1]

  • Purification: Remove Methanol via rotary evaporation.[1] The crude product is a liquid mixture of cis/trans DMCD.[1]

  • Isomer Separation (Optional): Recrystallize from cold methanol to isolate the trans-isomer (solid), leaving the cis-isomer in the filtrate.

Protocol B: Transesterification Screening (Polymer Pre-test)

Tests reactivity for polyester formation.[1]

Reagents:

  • DMCD: 10 mmol[1]

  • 1,4-Butanediol: 20 mmol[1]

  • Catalyst: Titanium(IV) butoxide (0.1 mol%)[1]

Workflow:

  • Combine reagents in a Schlenk flask under N₂.

  • Heat to 160 °C for 2 hours (Oligomerization). Methanol byproduct distills off.[1]

  • Apply vacuum (0.1 mbar) and raise temperature to 220 °C for 1 hour.

  • Result: Viscous melt indicates successful transesterification and polymerization.[1]

Safety & Handling (MSDS Summary)

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.[1]

  • Handling: DMCD is not highly volatile but can form combustible mists.[1] Use standard PPE (nitrile gloves, safety goggles).[1]

  • Storage: Store in a cool, dry place. Trans-isomer may solidify; gentle heating is required to liquefy for dispensing.[1]

References

  • Synthesis & Catalysis: Hydrogenation of dimethyl terephthalate to dimethyl 1,4-cyclohexanedicarboxylate over Ru/C catalysts. ResearchGate.[1][4] Link

  • Chemical Properties: Dimethyl 1,4-cyclohexanedicarboxylate (CAS 94-60-0) Product Data.[1][3][5][6] ChemicalBook.[1][3] Link

  • Isomer Data: Stereochemistry of 1,4-cyclohexanedicarboxylates. PubChem Compound Summary.[1] Link[1]

  • Polymer Applications: Recent Advances in CHDM and Cyclic-Monomer-Based Polyesters.[1] NIH/PubMed.[1] Link

  • Safety Data: Safety Data Sheet: Dimethyl 1,4-cyclohexanedicarboxylate. Fisher Scientific.[1] Link[1]

Sources

Exploratory

Technical Monograph: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

[1] Executive Summary Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a cycloaliphatic diester that serves as a critical structural scaffold in advanced polymer science and an emerging building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a cycloaliphatic diester that serves as a critical structural scaffold in advanced polymer science and an emerging building block in medicinal chemistry.[1] Unlike its aromatic analog, dimethyl terephthalate (DMT), DMCD offers unique stereochemical versatility through its cis and trans isomers. This guide analyzes the structural dynamics of DMCD, its catalytic synthesis, and its application as a bioisostere in drug development and a monomer for high-performance coatings.

Molecular Architecture & Stereochemistry

The functionality of DMCD is governed strictly by its stereochemistry. The 1,4-substitution pattern on the cyclohexane ring creates two distinct diastereomers: cis and trans. Understanding the thermodynamic stability of these isomers is prerequisite for any application.

Conformational Analysis

The cyclohexane ring exists predominantly in a chair conformation to minimize torsional strain.

  • Trans-DMCD (Thermodynamic Product): The diester groups can adopt a diequatorial (e,e) or diaxial (a,a) orientation. The diequatorial conformer is significantly more stable (

    
     kcal/mol) because it avoids 1,3-diaxial interactions. This "locked" conformation imparts high crystallinity and thermal stability to resulting polymers.
    
  • Cis-DMCD (Kinetic Product): One ester group is equatorial and the other is axial (e,a ). Ring flipping converts one e,a form to another equivalent a,e form. This flexibility disrupts packing efficiency, resulting in a much lower melting point (Liquid at RT vs. Solid for trans).

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and energy landscape of DMCD isomers.

DMCD_Conformations Trans_ee Trans-DMCD (e,e) Most Stable MP: ~71°C Trans_aa Trans-DMCD (a,a) High Energy (Steric Strain) Trans_ee->Trans_aa Ring Flip (Unfavorable) Cis_ea Cis-DMCD (e,a) Intermediate Stability MP: ~14°C Trans_ee->Cis_ea Isomerization (Catalytic/Thermal) Cis_ea->Cis_ea Ring Flip (Degenerate)

Figure 1: Conformational landscape of DMCD. The trans-diequatorial form is the thermodynamic sink, essential for crystalline material applications.

Physicochemical Profiling

The distinct physical properties of the isomers allow for separation and characterization. Commercial DMCD is typically a mixture (e.g., 60:40 to 90:10 trans:cis), but pure isomers are required for specific pharmaceutical and crystallographic studies.

PropertyTrans-IsomerCis-IsomerMixed Isomer (Commercial)
CAS Number 3399-22-23399-21-194-60-0
Physical State White Crystalline SolidColorless LiquidWhite Paste / Semi-solid
Melting Point 71°C14°C20–50°C (Depends on ratio)
Boiling Point 265°C260°C265°C
Solubility Soluble in EtOH, AcetoneSoluble in EtOH, AcetoneInsoluble in Water
Density ~1.11 g/cm³~1.11 g/cm³1.102 g/cm³

Spectroscopic Identification (1H NMR):

  • Trans: The methine protons (H-1, H-4) appear as a triplet of triplets (tt) due to large axial-axial couplings (

    
     Hz) and smaller axial-equatorial couplings.
    
  • Cis: The methine protons appear as a quintet or broad multiplet due to smaller average couplings (

    
     and 
    
    
    
    ).

Synthesis & Manufacturing

The industrial standard for DMCD production is the catalytic hydrogenation of Dimethyl Terephthalate (DMT).[2] This process involves the saturation of the aromatic ring, a reaction that requires careful control to manage the cis/trans ratio.

Reaction Mechanism

The reduction proceeds via the syn-addition of hydrogen.

  • Adsorption: DMT adsorbs flat onto the metal catalyst surface.

  • Stepwise Hydrogenation: Sequential addition of H2 leads to cyclohexadiene and cyclohexene intermediates.

  • Stereoselectivity: Syn-addition naturally favors the cis isomer (kinetic product). However, high temperatures or specific catalysts promote isomerization to the thermodynamically stable trans form.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_iso Isomer Control DMT Dimethyl Terephthalate (DMT) Reactor Catalytic Hydrogenation Cat: Ru/C or Pd/C T: 140-180°C, P: 4-6 MPa DMT->Reactor H2 Hydrogen Gas (High Pressure) H2->Reactor Inter Intermediate: Dimethyl cyclohex-1-ene-1,4-dicarboxylate Reactor->Inter Syn-Addition Cis_Prod Cis-DMCD (Kinetic Product) Inter->Cis_Prod Fast Trans_Prod Trans-DMCD (Thermodynamic Product) Cis_Prod->Trans_Prod Isomerization (via Enolization)

Figure 2: Catalytic hydrogenation pathway from DMT to DMCD, highlighting the kinetic vs. thermodynamic control.

Applications in Research & Development

Drug Development: The Saturated Bioisostere

In modern medicinal chemistry, DMCD and its hydrolyzed acid form (1,4-cyclohexanedicarboxylic acid) are utilized to increase the fraction of sp3-hybridized carbons (


) in drug candidates.
  • Bioisosterism: Replacing a planar phenyl ring with a cyclohexane ring (using DMCD as a precursor) increases three-dimensionality. This often improves solubility and reduces "flat" aromatic stacking which can lead to poor solubility or non-specific binding.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: DMCD derivatives have been explored as core scaffolds for sEH inhibitors, where the geometry of the 1,4-substitution is critical for binding within the enzyme's active site [1].

  • Metabolic Stability: Saturated rings are generally less prone to oxidative metabolism (e.g., by CYP450) compared to electron-rich aromatic rings.

Polymer Science: High-Performance Materials

DMCD is the precursor to 1,4-Cyclohexanedimethanol (CHDM) and is used directly in polyester synthesis.

  • Mechanism: Transesterification with diols (e.g., butanediol).

  • Benefit: The aliphatic ring provides UV transparency (weatherability) and hydrolytic stability superior to aromatic esters, making it ideal for automotive coatings and outdoor applications.

Experimental Protocol: Synthesis & Isomer Analysis

Objective: Hydrogenation of DMT to DMCD and determination of cis/trans ratio.

Hydrogenation Protocol
  • Reagents: Dimethyl terephthalate (10 mmol), 5% Ru/C catalyst (5 wt% loading), Solvent (THF or MeOH).

  • Setup: High-pressure stainless steel autoclave (Parr reactor).

  • Procedure:

    • Load DMT, catalyst, and solvent into the autoclave.

    • Purge with N2 (3x) and H2 (3x).

    • Pressurize to 4.0 MPa H2.

    • Heat to 140°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

    • Run for 4-6 hours.

  • Workup: Cool to RT, vent H2, filter catalyst through Celite. Evaporate solvent to yield crude DMCD.[3]

Analytical Method (GC-FID)

To determine the cis/trans ratio:

  • Column: Capillary column (e.g., HP-5 or DB-Wax), 30m x 0.25mm.

  • Conditions: Injector 250°C, Detector 280°C. Oven ramp: 100°C (1 min) -> 10°C/min -> 250°C.

  • Elution Order: The cis isomer (lower boiling point/more polar interaction nuances depending on phase) typically elutes before the trans isomer on non-polar columns, but order must be confirmed with standards. Note: Trans isomer has a higher boiling point (265°C) than Cis (approx 260°C), so Trans usually elutes later on boiling-point separation columns.

References

  • Hwang, S. H., et al. (2013). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link (Context: Use of cycloalkyl scaffolds).

  • Eastman Chemical Company. (2014).[4] "Eastman DMCD Technical Data Sheet." Link

  • PubChem. (2025).[4] "Dimethyl 1,4-cyclohexanedicarboxylate Compound Summary." National Library of Medicine. Link

  • Zhang, H., et al. (2020). "Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts." Catalysts. Link

  • Han, H., & Yang, T. (2025).[5] "Selective hydrogenation of dimethyl terephthalate to dimethyl 1,4-cyclohexanedicarboxylate over zeolite-supported Ru catalysts." Canadian Journal of Chemical Engineering. Link

Sources

Foundational

Technical Guide: Solubility Thermodynamics of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

This guide details the solubility behavior of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), focusing on the critical thermodynamic differences between its cis and trans isomers. It is designed for researchers optimizing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility behavior of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), focusing on the critical thermodynamic differences between its cis and trans isomers. It is designed for researchers optimizing purification processes or polymer synthesis feedstocks.[1]

Executive Summary

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD, CAS 94-60-0) is a pivotal intermediate in the production of 1,4-cyclohexanedimethanol (CHDM) and high-performance polyesters.[1] Its solubility profile is dominated by the stereochemical dichotomy between its cis and trans isomers.[1] While the mixture is soluble in common organic solvents (methanol, ethanol, acetone), the trans-isomer exhibits significantly lower solubility due to its higher symmetry and packing efficiency. This guide provides the thermodynamic basis and experimental protocols for leveraging these solubility differences in industrial purification.

Physicochemical Profile & Isomerism

The solubility behavior of DMCD cannot be understood without first characterizing its isomeric forms. The large disparity in melting points (ΔTm ≈ 57°C) drives the separation efficiency in crystallization processes.[1]

Propertycis-DMCDtrans-DMCDMixed Isomer (Commercial)
CAS Number 3399-21-13399-22-294-60-0
Molecular Weight 200.23 g/mol 200.23 g/mol 200.23 g/mol
Melting Point (Tm) 14°C (Liquid at RT)71°C (Crystalline Solid)24–27°C (Semi-solid)
Boiling Point ~265°C~265°C265°C
Density (25°C) ~1.11 g/mL~1.11 g/mL1.102 g/mL
Crystal Habit Difficult to crystallizeMonoclinic/NeedlesSlurry/Paste

Key Insight: The trans-isomer’s chair conformation allows for tighter lattice packing, resulting in a higher enthalpy of fusion (


).[1] According to the Schröder-van Laar equation , the isomer with the higher melting point (trans) will have lower solubility in a given solvent at temperatures below its melting point.

Solubility Thermodynamics

Solvent Interactions

DMCD is an aliphatic diester.[1] Its solubility is governed by dipole-dipole interactions and weak hydrogen bonding (as a hydrogen bond acceptor).[1]

  • Protic Solvents (Methanol, Ethanol): Excellent solubility at elevated temperatures.[1] High temperature coefficient of solubility makes these ideal for recrystallization.[1]

  • Aprotic Solvents (Acetone, Ethyl Acetate): High solubility even at ambient temperatures; less effective for selective crystallization but useful for reaction media.[1]

  • Non-polar Solvents (Toluene, Hexane): Reduced solubility; often used as anti-solvents to force precipitation.[1]

Isomer Separation Mechanism

The separation of cis and trans isomers relies on fractional crystallization .[2] When a crude mixture (typically ~60:40 cis:trans) is dissolved in hot methanol and cooled:

  • The solution becomes supersaturated with respect to the trans-isomer first (due to its lower saturation solubility).[1]

  • Trans-DMCD crystallizes out.[1]

  • The cis-isomer, having a melting point near or below the process temperature, remains in the mother liquor.

Experimental Methodologies

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate saturation curves for specific solvent mixtures.

  • Equilibration: Add excess DMCD (mixed or pure isomer) to 50 mL of solvent (e.g., Methanol) in a jacketed glass vessel.

  • Temperature Control: Circulate fluid to maintain

    
    . Stir at 400 RPM for 4 hours to ensure equilibrium.
    
  • Sampling: Stop stirring and allow solids to settle for 30 minutes.

  • Extraction: Withdraw 5 mL of supernatant using a syringe filter (0.45 µm PTFE) pre-heated to the solution temperature to prevent crashing out.

  • Quantification: Weigh the aliquot (

    
    ), evaporate solvent under vacuum at 40°C, and weigh the dry residue (
    
    
    
    ).
  • Calculation:

    
    [1]
    
Protocol B: Process Crystallization (Trans-Enrichment)

Use this workflow for purifying trans-DMCD from a crude reaction mixture.[1]

  • Dissolution: Charge crude DMCD (cis/trans mix) into Methanol at a ratio of 1:3 (w/w).

  • Heating: Heat to 60°C (near reflux) until a clear homogeneous solution is obtained.

  • Controlled Cooling: Ramp temperature down to 0°C at a rate of 10°C/hour. Rapid cooling promotes inclusion of cis-isomer impurities.

  • Digestion: Hold at 0°C for 2 hours.

  • Filtration: Filter the slurry through a chilled Buchner funnel.

  • Wash: Wash cake with cold (-10°C) Methanol (0.5 volumes).

  • Drying: Vacuum dry at 30°C. Result: White crystalline solid (>95% trans).[1]

Visualizing the Process Workflow

The following diagram illustrates the industrial logic for separating DMCD isomers based on solubility differentials.

DMCD_Purification Start Crude DMCD Mixture (Cis/Trans ~ 60:40) Dissolution Dissolution Solvent: Methanol Temp: 60°C Start->Dissolution Charge Cooling Controlled Cooling Target: 0°C Rate: 10°C/hr Dissolution->Cooling Supersaturation Separation Solid-Liquid Separation (Filtration) Cooling->Separation Slurry SolidPhase Solid Phase (Trans-DMCD Enriched) Separation->SolidPhase Retentate LiquidPhase Mother Liquor (Cis-DMCD + Residual Trans) Separation->LiquidPhase Filtrate Recycle Solvent Recovery & Isomerization LiquidPhase->Recycle Distillation Recycle->Start Loop

Figure 1: Purification workflow leveraging the differential solubility of trans-DMCD in methanol.

Solubility Data & Process Parameters

While exact mole fraction values depend on specific solvent purity, the following operational parameters are established for Methanol systems.

ParameterValue / RangeMechanism / Rationale
Dissolution Temp 50°C – 60°CEnsures complete solvation of the less soluble trans-isomer.[1]
Crystallization Temp -5°C – 5°CMaximizes yield of trans precipitate; cis remains soluble due to low MP (14°C).[1]
Solvent:Feed Ratio 2:1 to 4:1 (w/w)Balances yield vs. purity.[1] Lower solvent ratios increase yield but trap cis impurities.[1]
Trans Purity (Single Pass) >90%Can be boosted to >98% with a second recrystallization.[1]
Solubility Limit (Trans) ~2-5 wt% at 0°CEstimated low solubility drives the high recovery rates.[1]
Thermodynamic Modeling

For researchers modeling this system (e.g., Aspen Plus), the NRTL (Non-Random Two-Liquid) or UNIQUAC models are recommended over Van Laar due to the polar nature of the ester groups.

  • Key Correlation:

    
    [1]
    
  • Note: The activity coefficient

    
     must be experimentally determined for high-accuracy simulations, but the ideal solubility equation provides a reasonable lower-bound estimate for the trans-isomer.
    

References

  • GuideChem. (n.d.).[1] Dimethyl 1,4-cyclohexanedicarboxylate Properties and Applications. Retrieved from [1]

  • ChemicalBook. (2024).[1] Dimethyl 1,4-cyclohexanedicarboxylate (CAS 94-60-0) Technical Data. Retrieved from [1]

  • Eastman Chemical Company. (2014).[1] Product Data Sheet: Eastman DMCD. (Referenced via NIH PubChem).[1] Retrieved from [1]

  • Kibler, C. J., et al. (1959).[1] Preparation of trans-1,4-cyclohexanedimethanol. U.S. Patent 2,917,549.[1] Retrieved from

  • Sigma-Aldrich. (2024).[1] Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans. Retrieved from [1]

Sources

Foundational

Advanced Polymer Architectures: The Strategic Role of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). It is designed for senior researchers and scientists, focusing on causal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). It is designed for senior researchers and scientists, focusing on causality, self-validating protocols, and precise structure-property relationships.

Executive Summary

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) represents a critical cycloaliphatic monomer in the synthesis of high-performance polyesters, specifically Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD). Unlike its aromatic analog, dimethyl terephthalate (DMT), DMCD introduces aliphatic rigidity without aromatic UV absorption. This structural distinction confers superior weatherability, optical clarity, and tunable crystallinity to the resulting polymer matrices.

For drug development and biomedical professionals, DMCD-based polymers offer a unique platform: a biocompatible, aliphatic polyester backbone with tunable thermal transitions (


 and 

) governed strictly by stereochemical control (cis/trans ratio), making them ideal candidates for medical device packaging and potentially bio-resorbable matrices.

Stereochemical Fundamentals & Thermodynamics

The utility of DMCD is defined by its stereoisomerism. The molecule exists as a mixture of cis and trans isomers.[1][2] Understanding and controlling this ratio is the single most critical factor in determining the final polymer's morphology.

The Conformational Causality
  • Trans-DMCD: Adopts a thermodynamically stable diequatorial chair conformation. When polymerized, this linear rigidity facilitates dense chain packing, resulting in high crystallinity, elevated melting points (

    
    ), and improved solvent resistance.
    
  • Cis-DMCD: Adopts a boat or twist-boat conformation to relieve steric strain (axial-equatorial interaction). This introduces "kinks" in the polymer backbone, disrupting crystal lattice formation, lowering

    
    , and increasing free volume (permeability).
    

Experimental Insight: In high-performance applications (e.g., semi-crystalline fibers), a feedstock with >90% trans content is required. Conversely, for amorphous, transparent medical films, a mixed cis/trans ratio (often near the thermodynamic equilibrium of 66:34 trans:cis) is preferred to suppress crystallization.

Diagram: Stereochemical Logic Flow

The following diagram illustrates the causal link between monomer stereochemistry and macroscopic polymer properties.

StereochemistryLogic DMCD DMCD Monomer Trans Trans-Isomer (Diequatorial) DMCD->Trans Purification Cis Cis-Isomer (Axial-Equatorial) DMCD->Cis Isomerization Chair Chair Conformation (Linear/Rigid) Trans->Chair Twist Twist/Boat Conformation (Kinked/Flexible) Cis->Twist Packing Dense Chain Packing Chair->Packing Amorphous Disrupted Packing (Free Volume) Twist->Amorphous HighTm High Tm & Crystallinity (Structural Applications) Packing->HighTm Clear Optical Clarity & Toughness (Films/Coatings) Amorphous->Clear

Figure 1: Causal pathway linking DMCD stereochemistry to polymer morphology.

Polymerization Kinetics & Mechanism

The synthesis of PCCD from DMCD and 1,4-cyclohexanedimethanol (CHDM) proceeds via a two-stage melt polycondensation. This process is sensitive to thermal degradation and stereochemical scrambling.

Mechanism: Transesterification

Unlike direct esterification using diacids, DMCD (a diester) requires a transesterification catalyst. The reaction is driven by the removal of the volatile byproduct (methanol).[3]

Reaction Scheme:




Diagram: Synthesis Workflow

SynthesisWorkflow Feed Feedstock: DMCD + CHDM (Excess) Stage1 Stage 1: Transesterification Temp: 180-220°C Atm: N2 Flow Feed->Stage1 Cat Catalyst: Ti(OBu)4 (100-200 ppm) Cat->Stage1 Byproduct1 Remove: Methanol Stage1->Byproduct1 Stage2 Stage 2: Polycondensation Temp: 270-280°C Atm: High Vacuum (<1 Torr) Stage1->Stage2 Oligomers formed Byproduct2 Remove: Excess CHDM Stage2->Byproduct2 Product Final Polymer: PCCD (Target IV > 0.8 dL/g) Stage2->Product

Figure 2: Two-stage melt polycondensation workflow for PCCD synthesis.

Validated Experimental Protocol: Synthesis of High-MW PCCD

Objective: Synthesize PCCD with Intrinsic Viscosity (IV) > 0.8 dL/g while minimizing thermal degradation.

Materials
  • Monomer: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), >98% purity.

  • Diol: 1,4-Cyclohexanedimethanol (CHDM), >99% purity (typically 70:30 trans:cis).

  • Catalyst: Titanium(IV) butoxide (TBT) or Titanium tetraisopropoxide.

  • Stabilizer: Triphenyl phosphate (optional, to suppress color formation).

Protocol Steps
  • Stoichiometry Setup: Charge the reactor with DMCD and CHDM in a 1:1.1 to 1:1.2 molar ratio .

    • Causality: Excess diol is required to drive the equilibrium to the right and compensate for volatility during the vacuum stage.

  • Catalyst Addition: Add TBT at 50–100 ppm (relative to theoretical polymer yield).

    • Note: Higher concentrations increase rate but induce yellowing and degradation.

  • Stage 1 (Transesterification):

    • Heat to 180°C under nitrogen flow.

    • Ramp temperature to 220°C over 2 hours.

    • Validation: Monitor methanol distillation. Reaction is ~95% complete when methanol recovery matches theoretical mass.

  • Stage 2 (Polycondensation):

    • Increase temperature to 275–280°C .

    • Apply vacuum gradually to prevent bumping, reaching <1 Torr (133 Pa) within 30 minutes.

    • Hold for 1–2 hours.

    • Critical Control: Do not exceed 290°C. Temperatures >290°C accelerate random chain scission and thermal isomerization of trans units to cis, degrading crystallinity [1].

  • Termination: Break vacuum with nitrogen and discharge the melt into a water bath.

Structure-Property Analysis: DMCD vs. Aromatic Analogs

The substitution of the aromatic ring (in DMT) with the cycloaliphatic ring (in DMCD) fundamentally alters the material's interaction with light and thermal energy.

Comparative Data Table
PropertyDMCD-based Polymer (PCCD)DMT-based Polymer (PET/PCT)Mechanistic Driver
UV Resistance Excellent (Passes UV-A/B)Poor (Yellows/Degrades)DMCD lacks conjugated

-systems that absorb UV light.
Optical Clarity High (90%+ Transmittance)Variable (Often Opaque)Lower crystallization rate and aliphatic structure reduce haze.
Glass Transition (

)
~60–70°C~70–80°C (PET)Cyclohexane ring is rigid but less planar than benzene, slightly lowering

.
Melting Point (

)
220–240°C (High Trans)250–260°C (PET)Packing efficiency of trans-cyclohexane vs. planar benzene.
Hydrolytic Stability ModerateHighAliphatic esters are generally more susceptible to hydrolysis than aromatic esters.
Biomedical & Drug Delivery Implications

For drug development professionals, DMCD-based polymers offer specific advantages in controlled release systems :

  • Biocompatibility: Cycloaliphatic polyesters degrade into non-toxic aliphatic acids and alcohols, unlike some aromatic residues which can trigger inflammation [2].

  • Tunable Permeability: By adjusting the cis/trans ratio of the DMCD monomer during synthesis, the free volume of the polymer matrix can be manipulated. A higher cis content increases permeability, accelerating drug elution rates in matrix-based delivery systems [3].

References

  • Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate): Influence of stereochemistry.Journal of Polymer Science Part B: Polymer Physics. Explains the thermodynamic dependency of

    
     on the cis/trans ratio. 
    
  • Biomedical Applications of Metal-Organic Frameworks. MDPI. Discusses the biocompatibility of porous hybrid materials and the role of cycloaliphatic linkers.

  • Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate). MDPI. Details the impact of isomerism on gas barrier properties and permeability.

  • Process for producing poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate). US Patent 6458915B1. Validates the phosphorus stabilization protocol during synthesis.

  • Dimethyl 1,4-cyclohexanedicarboxylate Product Data. TCI Chemicals. Physical property verification.

Sources

Exploratory

Technical Guide: Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) as a Chemical Intermediate

[1] Part 1: Executive Summary Dimethyl 1,4-cyclohexanedicarboxylate (DMCD, CAS: 94-60-0) is a pivotal cycloaliphatic diester bridging the gap between aromatic rigidity and aliphatic flexibility in material science and or...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD, CAS: 94-60-0) is a pivotal cycloaliphatic diester bridging the gap between aromatic rigidity and aliphatic flexibility in material science and organic synthesis.[1] Unlike its aromatic precursor, dimethyl terephthalate (DMT), DMCD offers superior UV transparency, weatherability, and distinct stereochemical tunability.[1]

This guide dissects the technical utility of DMCD, moving beyond basic property listing to explore its critical role in high-performance polyester synthesis (e.g., PCCD) and as a chiral scaffold in pharmaceutical manufacturing (e.g., Tranexamic acid). We focus on the causality of experimental parameters—specifically the cis/trans isomeric ratio—and provide self-validating protocols for its synthesis and downstream application.

Part 2: Chemical Architecture & Stereochemistry[1]

DMCD exists as a mixture of cis and trans diastereomers.[1][2] The control of this ratio is the single most critical quality attribute (CQA) for downstream applications.

Isomeric Impact on Material Properties

The trans isomer adopts a diequatorial chair conformation, imparting linearity and high crystallinity. The cis isomer typically exists in a twist-boat or chair conformation with axial-equatorial substituents, disrupting packing efficiency.[1]

Propertycis-DMCDtrans-DMCDImpact on Polymer (e.g., PCCD)
Conformation Axial-Equatorial (Kinked)Diequatorial (Linear)Trans increases tensile modulus.[1]
Melting Point ~14 °C~71 °CHigher trans content raises

and

.[1]
Gas Barrier Low (High Free Volume)High (Dense Packing)Trans reduces gas permeability.[1]
Solubility HighModerateCis improves processability/solubility.[1]

Scientist’s Insight: In drug development, the trans configuration is often pharmacologically active (e.g., Tranexamic acid). In polymer chemistry, a specific cis/trans ratio (often ~30/70 to 10/90) is targeted to balance crystallinity with melt processability.[1]

Part 3: Synthesis & Production Pathways[1]

The industrial production of DMCD is a textbook example of heterogeneous catalysis, primarily achieved via the selective hydrogenation of DMT.

Catalytic Hydrogenation of DMT

The reduction of the aromatic ring requires high pressure and active metal catalysts. Ruthenium (Ru) and Palladium (Pd) are the standards, often supported on activated carbon (AC) or alumina.[1]

  • Reaction:

    
    
    
  • Selectivity Challenge: Preventing hydrogenolysis of the ester groups (which would yield 4-methyl cyclohexanecarboxylate or diols).

Visualization: Synthesis & Application Flow

The following diagram illustrates the production of DMCD and its divergence into polymer and pharma workflows.

DMCD_Pathways cluster_Hydrogenation Catalytic Hydrogenation cluster_Downstream Downstream Applications DMT Dimethyl Terephthalate (DMT) DMCD_Mix DMCD (Mixed Isomers) ~70:30 Cis:Trans DMT->DMCD_Mix + H2 H2 Hydrogen (H2) H2->DMCD_Mix Ru_Cat Cat: Ru/C or Pd/C Temp: 140°C Press: 30 bar Ru_Cat->DMCD_Mix Isom Base Isomerization (NaOCH3) DMCD_Mix->Isom Purification CHDM Reduction -> CHDM (1,4-Cyclohexanedimethanol) DMCD_Mix->CHDM High Press. Hydrogenation Polymers Polyesters (PCCD, PCT) Weatherable Plastics DMCD_Mix->Polymers Transesterification Trans_DMCD Trans-DMCD (>90% Trans) Isom->Trans_DMCD Thermodynamic Control Tranexamic Pharma: Tranexamic Acid (Antifibrinolytic) Trans_DMCD->Tranexamic Amidation & Hydrolysis

Figure 1: Production workflow of DMCD from DMT, highlighting the bifurcation into pharmaceutical intermediates (requiring isomerization) and polymer precursors.[3][4][5][6][7]

Part 4: Experimental Protocols

Protocol A: Selective Hydrogenation of DMT to DMCD

Objective: Synthesize DMCD with >98% conversion and >95% selectivity, minimizing byproducts.

Materials:

  • Dimethyl Terephthalate (DMT)[1][3][4][5][8][9]

  • Catalyst: 5% Ru/C (highly dispersed)[1]

  • Solvent: Tetrahydrofuran (THF) or melt (solvent-free)[1]

  • Reactor: High-pressure autoclave (Hastelloy or Stainless Steel)[1]

Methodology:

  • Loading: Charge the autoclave with DMT (50 g) and Ru/C catalyst (0.5 wt% relative to substrate). If using solvent, add 150 mL THF.[1]

    • Why: THF improves mass transfer of H2, but solvent-free (melt) is preferred industrially to reduce waste.[1]

  • Purging: Purge reactor 3x with Nitrogen (10 bar), then 3x with Hydrogen (10 bar) to remove oxygen.

  • Reaction: Pressurize with H2 to 3.0 MPa (30 bar) . Heat to 110–140 °C .

    • Control Point: Exceeding 160 °C increases the risk of hydrogenolysis (cleaving the ester methoxy group).

  • Agitation: Stir vigorously (>1000 rpm). The reaction is mass-transfer limited; high shear is essential to keep H2 dissolved and catalyst suspended.[1]

  • Completion: Monitor H2 uptake. Reaction typically completes in 2–4 hours.[1]

  • Workup: Cool to <40 °C, vent H2, and filter catalyst (reuse possible). Rotary evaporate solvent if used.[1]

Validation:

  • GC-MS: Confirm absence of aromatic protons (incomplete hydrogenation) and absence of methyl cyclohexanecarboxylate (hydrogenolysis).

  • NMR: Check ratio of methine protons to determine cis/trans ratio.

Protocol B: Thermodynamic Trans-Enrichment (Isomerization)

Objective: Convert kinetic cis-rich mixture to thermodynamic trans-rich (>90%) DMCD for pharmaceutical use.[1]

Mechanism: Base-catalyzed enolization allows the ester group to invert configuration.[1] The trans isomer is thermodynamically favored due to reduced 1,4-diaxial steric strain.[1]

Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and inert gas inlet.

  • Reaction: Dissolve DMCD (mixture) in anhydrous methanol. Add Sodium Methoxide (NaOCH3) (0.1 – 0.5 eq).[1]

    • Criticality: Moisture must be excluded to prevent hydrolysis of the ester to the acid salt.

  • Reflux: Heat to reflux (65 °C) for 4–8 hours.

  • Quench: Cool to room temperature. Neutralize with glacial acetic acid or dilute HCl.

  • Isolation: The trans-isomer has a higher melting point (71°C) than the cis-isomer (14°C).[1] Crystallization from cold methanol or hexanes can isolate high-purity trans-DMCD.[1]

Part 5: Applications in Polymer Science & Pharma[10]

Advanced Polyesters (PCCD)

Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) is synthesized by reacting DMCD with 1,4-cyclohexanedimethanol (CHDM).[1]

  • Chemistry: Transesterification (melt polycondensation).[1]

  • Advantage: Unlike PET (aromatic), PCCD is aliphatic.[1] It does not absorb UV light in the solar spectrum, making it non-yellowing and highly weatherable.

  • Protocol Insight: Use Titanium(IV) butoxide (

    
    ) as a catalyst.[1] The reaction is driven by the removal of methanol. High vacuum (<1 mbar) is applied in the final stage to build molecular weight.[1]
    
Pharmaceutical Intermediate: Tranexamic Acid

DMCD is the starting material for Tranexamic acid, a WHO essential medicine for treating trauma and heavy bleeding.

Synthesis Logic:

  • Isomerization: DMCD is isomerized to the pure trans form (as per Protocol B).

  • Amidation: Trans-DMCD reacts with ammonia to form the diamide.[1]

  • Hofmann Rearrangement/Reduction: One ester/amide is converted to the amine, while maintaining the trans stereochemistry.[1]

    • Note: Maintaining the trans configuration throughout the synthesis is vital for biological activity.

Part 6: Visualizing the Isomerization Mechanism

The following diagram details the base-catalyzed equilibration, a fundamental concept for researchers optimizing DMCD for specific applications.

Isomerization_Mechanism Cis Cis-DMCD (Kinetic Product) High Energy (Axial/Equatorial) Enolate Planar Enolate Intermediate (Loss of Stereocenter) Cis->Enolate Deprotonation (-H+) Enolate->Cis Reversible Trans Trans-DMCD (Thermodynamic Product) Low Energy (Diequatorial) Enolate->Trans Reprotonation (+H+) Base Catalyst: NaOCH3 Base->Enolate Initiates

Figure 2: Base-catalyzed isomerization mechanism.[1] The planar enolate intermediate allows resetting of the stereocenter, eventually favoring the thermodynamically stable trans-isomer.

Part 7: References

  • Synthesis of dimethyl 1,4-cyclohexanedicarboxylate by low pressure hydrogenation. Source: ResearchGate.[1][9][10] URL:[Link]

  • Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts. Source: PubMed (NIH).[1] URL:[Link]

  • Scalable synthesis of tranexamic acid using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate. Source: Taylor & Francis Online (Synthetic Communications).[1] URL:[Link][1][3][6]

  • Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Source: Wiley Online Library (Journal of Chemical Technology & Biotechnology).[1] URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) from Dimethyl Terephthalate (DMT)

[1][2][3][4] Executive Summary Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical aliphatic intermediate used in the synthesis of high-performance polyesters and polyamides.[1][2] Unlike its aromatic precursor, D...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical aliphatic intermediate used in the synthesis of high-performance polyesters and polyamides.[1][2] Unlike its aromatic precursor, Dimethyl Terephthalate (DMT), DMCD imparts superior UV stability, weatherability, and flexibility to polymer backbones.

This Application Note provides a robust, two-stage protocol for the laboratory-scale synthesis of DMCD.

  • Hydrogenation: Catalytic reduction of the aromatic ring using Ruthenium (Ru) catalysts to yield a mixture of cis- and trans- isomers.

  • Isomerization: A thermodynamic equilibration step to enrich the trans- isomer, which is preferred for high-melting-point polymer applications.

Mechanistic Insight & Stereochemistry

The hydrogenation of DMT is a stepwise reduction of the aromatic ring. The reaction is stereoselective but not stereospecific in a way that directly yields the thermodynamic product.

  • Kinetic Control (cis-DMCD): Heterogeneous hydrogenation typically proceeds via syn-addition of hydrogen to the adsorbed aromatic face. This naturally favors the formation of cis-DMCD.

  • Thermodynamic Control (trans-DMCD): The trans-isomer (diequatorial conformation) is thermodynamically more stable by approximately 7 kJ/mol. Achieving high trans-content often requires a secondary isomerization step or high-temperature hydrogenation conditions that allow equilibration.

Diagram 1: Reaction Pathway & Stereochemistry

reaction_mechanism DMT Dimethyl Terephthalate (DMT) [Aromatic] H2_Ads Syn-Addition of 3 H2 (Surface Adsorption) DMT->H2_Ads Ru/C, H2 Cis cis-DMCD (Kinetic Product) [Axial-Equatorial] H2_Ads->Cis Fast (Kinetic) Trans trans-DMCD (Thermodynamic Product) [Diequatorial] Cis->Trans Isomerization (NaOMe or High T)

Caption: Hydrogenation proceeds via syn-addition to form the cis-isomer. Subsequent equilibration favors the trans-isomer.

Safety Protocols (Critical)

WARNING: High-pressure hydrogenation involves significant risks.

  • Hydrogen Gas: Extremely flammable. Ensure all reactor seals are rated for the target pressure (5.0 MPa). Leak check with Nitrogen (

    
    ) before introducing Hydrogen (
    
    
    
    ).[3]
  • Pyrophoric Catalysts: Dry Ru/C and Pd/C can ignite spontaneously in air. Always handle catalysts as water-wet pastes or under inert atmosphere (

    
    /Ar).
    
  • Exotherm: Ring hydrogenation is exothermic. Monitor internal temperature closely to prevent thermal runaway.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (DMT DMCD)

Objective: Complete conversion of DMT to DMCD (mixed isomers). Catalyst Selection: 5% Ruthenium on Alumina (Ru/Al


O

) or Carbon (Ru/C). Ru is preferred over Pd for ring hydrogenation at moderate temperatures (

C) as it minimizes hydrogenolysis of the ester groups [1].

Reagents:

  • Dimethyl Terephthalate (DMT): 50.0 g (257 mmol)

  • Catalyst: 5% Ru/Al

    
    O
    
    
    
    (2.5 g, 5 wt% loading relative to substrate)
  • Solvent: Tetrahydrofuran (THF) or Methanol (MeOH): 250 mL

    • Note: DMT solubility in MeOH is low at RT but increases significantly with temperature [2]. THF offers better initial solubility.

Procedure:

  • Loading: In a 500 mL high-pressure autoclave (e.g., Parr or Buchi), charge the DMT, solvent, and catalyst.

  • Purging: Seal the reactor. Purge 3 times with

    
     (0.5 MPa) to remove oxygen. Purge 3 times with 
    
    
    
    (1.0 MPa) to saturate the headspace.
  • Reaction:

    • Pressurize to 4.0 MPa (40 bar) with

      
      .
      
    • Set stirring to 800-1000 rpm (crucial to overcome gas-liquid mass transfer limitations).

    • Heat to 120°C .

    • Maintain pressure by replenishing

      
       as it is consumed.
      
  • Completion: Run for 4–6 hours until

    
     uptake ceases.
    
  • Work-up: Cool to room temperature (RT). Vent excess

    
    . Filter the reaction mixture through a Celite pad to remove the catalyst.
    
    • Result: Colorless filtrate containing cis/trans-DMCD.

Protocol B: Isomerization (Enrichment of trans-DMCD)

Objective: Convert cis-rich mixture to >90% trans-DMCD. Mechanism: Base-catalyzed enolization allows the ester group to flip to the thermodynamically favored equatorial position [3].

Reagents:

  • Crude DMCD mixture from Protocol A (solvent removed or swapped).

  • Sodium Methoxide (NaOMe): 0.5 equivalents.

  • Solvent: Methanol (MeOH).[4]

Procedure:

  • Dissolve the crude DMCD oil in anhydrous MeOH (5 mL per gram of substrate).

  • Add NaOMe (25 wt% solution in MeOH).

  • Heat to reflux (65°C) for 2–4 hours.

  • Quench: Cool to RT and neutralize with dilute acetic acid or HCl.

  • Isolation:

    • Concentrate the solvent.

    • Add cold water/heptane. The trans-isomer is less soluble and has a higher melting point, often facilitating precipitation or recrystallization.

    • Alternatively, extract with Ethyl Acetate, dry over MgSO

      
      , and concentrate.
      

Process Workflow & Data

Diagram 2: Synthesis Workflow

process_flow Start Start: DMT + Solvent Reactor High-Pressure Reactor (120°C, 4 MPa H2, Ru Cat) Start->Reactor Filter Filtration (Remove Catalyst) Reactor->Filter Analysis1 GC Analysis (Check Conversion) Filter->Analysis1 Isom Isomerization Step (NaOMe/MeOH, Reflux) Analysis1->Isom High Cis Content Workup Neutralization & Recrystallization Analysis1->Workup High Trans Content (Rare w/ Ru) Isom->Workup Final Final Product: trans-DMCD (>90%) Workup->Final

Caption: Integrated workflow for hydrogenation and subsequent isomerization to target trans-DMCD.

Table 1: Typical Performance Metrics
ParameterProtocol A (Hydrogenation)Protocol B (Isomerization)
Catalyst 5% Ru/Al

O

NaOMe (Base)
Temperature 120°C65°C (Reflux)
Pressure 4.0 MPa (

)
Atmospheric
Time 4–6 Hours2–4 Hours
Conversion >99%N/A
Typical Yield 95-98%85-90% (after workup)
Isomer Ratio ~70:30 (cis:trans)~10:90 (cis:trans)

Analytical Methods

To validate the synthesis, use Gas Chromatography (GC) or NMR.

Method 1: GC-FID (Recommended)

  • Column: DB-5 or HP-5 (Non-polar capillary column, 30m x 0.25mm).

  • Carrier: Helium at 1.0 mL/min.

  • Oven: 100°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Retention Order: The cis-isomer (more polar/lower boiling point due to steric crowding) typically elutes before the trans-isomer on non-polar columns, though this should be confirmed with standards.

    • Note: On polar columns (e.g., PEG/Wax), the elution order may reverse.

Method 2:


H-NMR (CDCl

)
  • Methine Protons (CH-COOMe):

    • cis-isomer:

      
       ~2.5–2.6 ppm (Axial/Equatorial averaging).
      
    • trans-isomer:

      
       ~2.2–2.3 ppm (Axial protons are more shielded).
      

Troubleshooting & Expert Tips

  • Incomplete Conversion:

    • Cause: Catalyst poisoning (Sulfur/Halogens in substrate) or mass transfer limits.

    • Fix: Ensure DMT purity. Increase stirring speed to >1000 rpm.

  • High "Cis" Content:

    • Context: This is normal for Ru-catalyzed hydrogenation.

    • Fix: Do not extend hydrogenation time/temp excessively to force isomerization, as this may cause side reactions (hydrogenolysis). Use Protocol B (Base Isomerization) for reliable control.

  • Catalyst Leaching:

    • Observation: Product is gray/black.

    • Fix: Use a finer grade filter aid (Celite 545) or a 0.2

      
      m membrane filter.
      

References

  • Selective Hydrogenation of Dimethyl Terephthalate

    • Wang, T., et al. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst.[2] RSC Advances.

  • Solubility Data

    • Yang, Z., et al. (2019). Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents. Journal of Chemical & Engineering Data.

  • Isomerization Protocols

    • Pawar, H., et al. (2024).[4] Scalable synthesis of tranexamic acid... using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate. Synthetic Communications.[4]

  • General Hydrogenation Safety

    • ACS Center for Lab Safety. Hazards associated with laboratory scale hydrogenations.[5][6]

Sources

Application

Application Note: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT) to DMCD

[1] Executive Summary Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical cycloaliphatic monomer used in the synthesis of high-performance polyesters and polyamides, offering superior UV stability and weatherabili...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical cycloaliphatic monomer used in the synthesis of high-performance polyesters and polyamides, offering superior UV stability and weatherability compared to their aromatic counterparts. This guide details the protocol for the catalytic hydrogenation of dimethyl terephthalate (DMT) to DMCD using heterogeneous Ruthenium (Ru) catalysts.

Unlike simple alkene reductions, the hydrogenation of the terephthalate aromatic ring is complex due to the requirement for high stereoselectivity (cis/trans ratio) and the suppression of side reactions such as hydrogenolysis of the ester groups. This protocol utilizes a 5% Ru/C or Ru/Al₂O₃ system, which provides the optimal balance of activity and ester retention under moderate pressures (3–6 MPa).

Reaction Mechanism & Stereochemistry

The hydrogenation of DMT proceeds through a stepwise addition of hydrogen to the aromatic ring. The reaction is thermodynamically favorable but kinetically challenging due to the resonance stability of the benzene ring.

The Pathway

The reduction occurs sequentially, often without desorbing significant quantities of the dihydro- or tetrahydro- intermediates (cyclohexadienes/cyclohexenes) under standard conditions. The final product exists as two geometric isomers:

  • cis-DMCD: The "boat/twist-boat" precursors often lead to the kinetically favored cis isomer. (MP: ~14°C)[1]

  • trans-DMCD: The thermodynamically more stable isomer, favored at higher temperatures or longer reaction times via isomerization. (MP: ~71°C)[1][2][3]

Mechanistic Diagram

The following diagram illustrates the hydrogenation pathway and the isomerization equilibrium.

ReactionPathway DMT Dimethyl Terephthalate (DMT) Intermediates Dihydro/Tetrahydro Intermediates (Transient) DMT->Intermediates + 2 H₂ (Slow Step) cisDMCD cis-DMCD (Kinetic Product) MP: 14°C Intermediates->cisDMCD + H₂ (Fast) transDMCD trans-DMCD (Thermodynamic Product) MP: 71°C Intermediates->transDMCD + H₂ cisDMCD->transDMCD Isomerization (High T / Acid Sites)

Figure 1: Stepwise hydrogenation of DMT. Isomerization between cis and trans forms is reversible but strongly favors trans at thermodynamic equilibrium.

Experimental Design Strategy

Catalyst Selection

While Palladium (Pd) is widely used for industrial hydrogenation, it often requires temperatures >160°C and pressures >10 MPa for this specific transformation. Ruthenium (Ru) is superior for laboratory and pilot-scale applications because:

  • High Activity: Ru is the most active metal for aromatic ring hydrogenation at moderate temperatures (100–140°C).

  • Selectivity: Ru minimizes the hydrogenolysis of the ester group (cleavage to alcohol), which is a common side reaction with high-energy Ni catalysts.

  • Support: Activated Carbon (C) is standard, but Alumina (Al₂O₃) is preferred if the feed contains trace moisture, as it is mechanically more robust.

Solvent System
  • Tetrahydrofuran (THF): Excellent solubility for DMT and DMCD; inert under hydrogenation conditions.

  • Ethyl Acetate: Good alternative; green solvent profile.

  • Methanol: Caution advised.[4][5][6] While DMT is soluble, methanol can undergo transesterification or hydrolysis if water is present. Use anhydrous grade only.

Detailed Protocol: Batch Hydrogenation

Safety Note: Hydrogen gas is highly flammable and explosive over a wide range of concentrations (4–75%). All operations must be performed in a rated high-pressure reactor (e.g., Parr, Buchi) located in a blast-proof fume hood.

Materials
  • Substrate: Dimethyl Terephthalate (DMT), >99% purity.

  • Catalyst: 5 wt% Ru/C (50% water wet to prevent pyrophoric ignition) OR 5 wt% Ru/Al₂O₃ (dry).

  • Solvent: THF (Anhydrous).

  • Hydrogen: >99.99% purity (Grade 4.0 or higher).

Workflow Diagram

Workflow Start Start Prep 1. Slurry Preparation Dissolve DMT in THF Add Catalyst (under inert gas) Start->Prep Load 2. Reactor Loading Seal autoclave Purge N₂ (3x) -> H₂ (3x) Prep->Load Reaction 3. Hydrogenation Heat to 140°C Pressurize to 4.0 MPa Stir 1000 rpm Load->Reaction Cool 4. Cooling & Venting Cool to <30°C Vent H₂ slowly Reaction->Cool Workup 5. Workup Filter Catalyst (Celite) Rotary Evaporation Cool->Workup Purify 6. Isomer Separation (Optional) Recrystallization Workup->Purify

Figure 2: Operational workflow for the batch hydrogenation of DMT.

Step-by-Step Procedure
  • Preparation:

    • In a beaker, dissolve 10.0 g of DMT in 100 mL of THF .

    • Weigh 0.5 g of 5% Ru/C (5 wt% loading relative to substrate). Note: If using dry catalyst, handle under N₂ to avoid spark ignition.

  • Loading & Purging:

    • Transfer the solution and catalyst into a 300 mL stainless steel autoclave.

    • Seal the reactor.

    • N₂ Purge: Pressurize to 1.0 MPa with Nitrogen, stir briefly, then vent to atmospheric pressure. Repeat 3 times to remove oxygen.

    • H₂ Purge: Pressurize to 1.0 MPa with Hydrogen, then vent. Repeat 3 times.

  • Reaction:

    • Set the stirring speed to 800–1000 rpm (Mass transfer is critical; Ru catalysts are often diffusion-limited).

    • Heat the reactor to 140°C .

    • Once at temperature, pressurize with Hydrogen to 4.0 MPa (40 bar) .

    • Maintain constant pressure (via a regulator or manual repressurization) for 2–4 hours .

    • Monitoring: The reaction is complete when H₂ uptake ceases.

  • Workup:

    • Cool the reactor to room temperature (<30°C).

    • Vent the remaining Hydrogen slowly.

    • Flush the headspace with Nitrogen.[7]

    • Filtration: Filter the reaction mixture through a Celite pad or a 0.45 µm PTFE membrane to remove the catalyst. Warning: Spent Ru/C can be pyrophoric. Keep the filter cake wet with water before disposal.[6]

    • Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Isomer Separation (Optional):

    • The crude product is a liquid mixture of cis/trans isomers.[3]

    • To enrich the trans-isomer : Dissolve the mixture in a minimum amount of hot methanol or hexane and cool to 0–4°C. The trans-DMCD (MP 71°C) will crystallize out, while the cis-DMCD (MP 14°C) remains in the mother liquor.

Process Optimization & Troubleshooting

The ratio of cis/trans isomers is highly dependent on reaction temperature. Use the table below to tune your outcome.

ParameterConditionEffect on Outcome
Temperature Low (100–120°C) Favors cis-DMCD (Kinetic control). Slower reaction rate.
High (160–180°C) Favors trans-DMCD (Thermodynamic control). Faster rate.
Pressure High (>6 MPa) Increases rate; marginal effect on selectivity.
Catalyst Ru/C Standard activity. Balanced cis/trans.
Ru/Zeolite (ZSM-5) Can enhance shape selectivity, often favoring trans.

Troubleshooting:

  • Low Conversion: Usually due to catalyst poisoning (S or Cl impurities in DMT) or insufficient mass transfer. Increase stirring speed or catalyst loading.

  • Side Products (Alcohols): Temperature too high (>180°C) or residence time too long. Reduce temperature.

Characterization

Gas Chromatography (GC)

Separation of cis and trans isomers requires a polar capillary column.

  • Column: DB-WAX or HP-88 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Program: 100°C (hold 2 min) → 10°C/min → 250°C (hold 5 min).

  • Retention Order: Typically, the cis-isomer elutes before the trans-isomer on polar columns due to steric folding, though this should be confirmed with standards.

NMR Spectroscopy (1H NMR in CDCl₃)
  • cis-DMCD: The methine protons (CH-COOMe) are generally observed downfield compared to the trans isomer due to the axial/equatorial positioning in the ring conformation.

  • trans-DMCD: Symmetrical chair conformation leads to distinct chemical shifts for the ring protons.

References

  • Reaction Pathway & Ru Catalysts

    • Selective hydrogenation of dimethyl terephthalate to dimethyl 1,4‐cyclohexanedicarboxylate over zeolite‐supported Ru catalysts. ResearchGate. Link

  • Safety & Hazards

    • Hazards associated with laboratory scale hydrogenations.[6] University of Wisconsin-Madison. Link

  • Physical Properties & Isomers

    • Dimethyl 1,4-cyclohexanedicarboxylate Compound Summary. PubChem.[1] Link

  • Separation of Isomers

    • Method for producing mixture comprising cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate.[1][3][8][9][10] Google Patents (WO2014080980A1). Link

Sources

Method

Dimethyl 1,4-cyclohexanedicarboxylate as a plasticizer in polymers

Technical Application Note: Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) – Next-Generation Non-Phthalate Plasticization [1] Executive Summary Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) represents a pivotal shift in pol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) – Next-Generation Non-Phthalate Plasticization [1]

Executive Summary

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) represents a pivotal shift in polymer additive technology, moving away from aromatic phthalates toward cycloaliphatic structures.[1] Unlike traditional phthalates (e.g., DOP, DINP) which face regulatory pressure due to endocrine disruption concerns, DMCD offers a non-toxic, aliphatic alternative that enhances weatherability and hydrolytic stability.[1]

This guide addresses a common misconception: while DMCD is often cited as an intermediate for high-molecular-weight plasticizers (like DINCH), it functions directly as a reactive plasticizer and property modifier in polyester resins and high-solids coatings.[1] This note details the protocols for utilizing DMCD to manipulate glass transition temperature (


) and flexibility in thermoset and thermoplastic systems.

Technical Profile & Mechanism

Chemical Architecture

DMCD (CAS: 94-60-0) exists as a mixture of cis- and trans- isomers.[1][2] The ratio of these isomers dictates the thermal properties of the final polymer matrix.[1]

  • Trans-isomer: Promotes chain packing and thermal resistance (MP ~71°C).[1]

  • Cis-isomer: Introduces "kinks" in the polymer chain, increasing free volume and flexibility (MP ~14°C).[1]

Mechanism of Action: The Aliphatic Advantage

In contrast to aromatic plasticizers that absorb UV light (leading to yellowing), the saturated cyclohexane ring of DMCD is transparent to UV.[1]

  • Plasticization Mode: DMCD functions via lubricity theory and free volume expansion .[1] When formulated into a resin (e.g., polyester-melamine), the aliphatic ring disrupts inter-chain Van der Waals forces without the steric hindrance of a benzene ring, allowing for lower melt viscosity and improved flow.[1]

PlasticizationMechanism cluster_isomers Isomer Effect DMCD DMCD Molecule (Cycloaliphatic) Intercalation Intercalation (Shielding Dipoles) DMCD->Intercalation Diffuses into PolymerMatrix Polymer Matrix (Rigid Chains) PolymerMatrix->Intercalation FreeVolume Increased Free Volume (Chain Mobility) Intercalation->FreeVolume Disrupts H-bonds Result Result: Lower Tg & Viscosity FreeVolume->Result Cis Cis-Isomer (Flexibility) Trans Trans-Isomer (Hardness)

Figure 1: Mechanism of DMCD plasticization showing intercalation and free volume expansion.

Material Compatibility & Selection

DMCD is distinct from monomeric plasticizers like DEHP because it is often used as a reactive diluent or co-monomer.[1]

Table 1: Comparative Properties of DMCD vs. Traditional Plasticizers

PropertyDMCD (Cycloaliphatic)DOP/DEHP (Phthalate)DINCH (Hydrogenated)
Molecular Weight ~200 g/mol ~390 g/mol ~424 g/mol
Boiling Point ~265°C~385°C~390°C
Viscosity Low (Reactive Diluent)HighHigh
UV Stability Excellent (Non-absorbing)Poor (Yellows)Excellent
Primary Use Coatings, Resin SynthesisPVC CompoundingPVC Compounding
Toxicity Low (Eye Irritant)Endocrine DisruptorLow

Critical Note: Do not use DMCD as a direct "drop-in" replacement for DOP in flexible PVC extrusion (cables) due to its lower boiling point (volatility issues).[1] It is best suited for coatings, plastisols, and reactive polyester synthesis .[1]

Experimental Protocols

Protocol A: Formulation of High-Solids Polyester-Melamine Coating

Objective: Use DMCD to reduce solution viscosity (VOC reduction) and improve coating flexibility without compromising hardness.[1]

Reagents:

  • Base Polyester Resin (Hydroxyl functional).[1]

  • Melamine Crosslinker (e.g., HMMM).[1]

  • DMCD (Eastman™ or equivalent, >98% purity).[1]

  • Catalyst (p-TSA).[1]

Workflow:

  • Resin Digest: Charge the reactor with the base polyester resin.[1]

  • DMCD Addition: Add DMCD at 5–15 wt% of the total resin solids.[1]

    • Why? DMCD acts as a solvent initially (lowering viscosity for application) and may transesterify into the matrix during cure, locking in flexibility.[1]

  • Dispersion: Mix at 500 RPM for 10 minutes using a Cowles blade.

  • Crosslinking: Add Melamine (HMMM) at a 30:70 ratio (Melamine:Resin).[1]

  • Cure: Apply film to steel substrate.[1] Bake at 150°C for 20 minutes .

Validation Check:

  • Perform a MEK Rub Test (ASTM D5402).[1] If the coating softens immediately, the DMCD prevented proper crosslinking (reduce loading).[1]

  • Perform Pencil Hardness vs. Conical Mandrel Bend . A successful formulation maintains hardness (H-2H) while passing a 1/8" bend without cracking.[1]

Protocol B: Synthesis of Non-Phthalate Plasticizer (DMCD Transesterification)

Objective: Convert DMCD into a high-molecular-weight plasticizer (e.g., Di-2-ethylhexyl 1,4-cyclohexanedicarboxylate) for use in PVC.[1] This is for researchers synthesizing their own "DINCH-type" additives.[1]

Reagents:

  • DMCD (1 mol).[1]

  • 2-Ethylhexanol (2.5 mol, excess).[1]

  • Catalyst: Titanate (e.g., TIPT) or Tin-based (0.1 wt%).[1]

Step-by-Step Methodology:

  • Setup: 3-neck round bottom flask equipped with a Dean-Stark trap, nitrogen inlet, and mechanical stirrer.

  • Reaction: Heat mixture to 160°C . Methanol will begin to evolve.[1]

  • Drive Equilibrium: Gradually increase temp to 210°C to drive off methanol.

    • Monitoring: Measure the Refractive Index (RI) of the distillate.[1] When RI approaches that of pure 2-EH and methanol evolution ceases, reaction is complete.[1]

  • Stripping: Apply vacuum (10 mmHg) at 200°C to remove excess alcohol.

  • Neutralization: Wash crude ester with dilute NaOH, then water.[1] Dry over MgSO4.[1]

Result: A viscous, clear liquid suitable for compounding into PVC at 40-60 phr.[1]

Protocol C: Thermal Analysis (DSC) for Plasticization Efficiency

Objective: Quantify the


 depression to validate plasticization.[1]

Equipment: Differential Scanning Calorimeter (DSC), Aluminum pans.[1]

  • Sample Prep: Encapsulate 5–10 mg of the polymer (Pure vs. DMCD-modified).[1]

  • Cycle:

    • Heat to 200°C (erase thermal history).

    • Cool to -50°C at 10°C/min.

    • Heat to 200°C at 10°C/min (Record Data).[1]

  • Analysis: Determine

    
     at the inflection point.[1]
    
    • Success Criteria: A shift in

      
       of at least -2°C per 1% DMCD  added indicates effective plasticization.[1]
      

ExperimentalWorkflow Start Start: DMCD Source Decision Application Route? Start->Decision RouteA Route A: Direct Additive (Coatings/Resins) Decision->RouteA Low Viscosity Needed RouteB Route B: Synthesis Intermediate (Make PVC Plasticizer) Decision->RouteB PVC/Thermoplastic ProcessA Melt/Solvent Blending (Protocol A) RouteA->ProcessA ProcessB Transesterification (Protocol B) RouteB->ProcessB Analysis Thermal Analysis (DSC) (Protocol C) ProcessA->Analysis ProcessB->Analysis Validation Mechanical Testing (Mandrel Bend/Impact) Analysis->Validation

Figure 2: Experimental workflow for selecting the correct DMCD processing route.

Regulatory & Safety Considerations

  • Toxicity: DMCD is generally considered low toxicity but is classified as an Eye Irritant (Category 2) (H319).[1]

  • PPE: Safety goggles and nitrile gloves are mandatory during the transesterification or high-temp blending steps to prevent vapor exposure.[1]

  • Food Contact: Derivatives of DMCD (like 1,4-CHDA esters) often have FDA clearances (e.g., FCN 1045 for DINCH), but pure DMCD migration limits must be verified against specific regulations (e.g., EU 10/2011) if used in food packaging.[1]

References

  • Eastman Chemical Company. (2024).[1] Eastman™ DMCD (Dimethyl 1,4-Cyclohexanedicarboxylate) Technical Data Sheet. Retrieved from [1]

  • PubChem. (2024).[1] Dimethyl 1,4-cyclohexanedicarboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Dimethyl cyclohexane-1,4-dicarboxylate Product Information. Retrieved from [1]

  • OECD SIDS. (2002).[1] 1,4-Cyclohexanedicarboxylic acid, dimethyl ester: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [1]

  • Wypych, G. (2017).[1][3] Handbook of Plasticizers. 3rd Edition. ChemTec Publishing.[1] (General reference for free volume theory and plasticizer mechanisms).

Sources

Application

Application Note: NMR Characterization and Isomeric Quantitation of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

The following Application Note and Protocol is designed for researchers and drug development professionals characterizing Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). Abstract & Scope Dimethyl 1,4-cyclohexanedicarboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals characterizing Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

Abstract & Scope

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical intermediate in the synthesis of high-performance polyesters and pharmaceutical precursors.[1] Its physicochemical properties—such as melting point, solubility, and reactivity—are strictly governed by its stereochemistry (cis vs. trans). The trans isomer (diequatorial) typically confers higher thermal stability and crystallinity, while the cis isomer introduces flexibility.

This guide provides a definitive protocol for the structural assignment and quantification of DMCD isomers using 1D


H and 

C NMR spectroscopy. It moves beyond simple spectral listing to explain the conformational causality governing the signals, ensuring the user can validate their own data.

Theoretical Background: Conformational Analysis

The stereochemical assignment relies on the distinct magnetic environments created by the chair conformations of the cyclohexane ring.

The Trans Isomer (Diequatorial)

The trans-1,4 isomer exists predominantly in the diequatorial (e,e) chair conformation.

  • Stability: This is the thermodynamic minimum, minimizing 1,3-diaxial interactions.

  • Proton Geometry: The methine protons (H-1 and H-4) are in the axial position.[1]

  • NMR Consequence: Axial protons have large anti-periplanar coupling constants (

    
     Hz) with adjacent axial protons.[1] This results in a broad, distinctive splitting pattern (typically a triplet of triplets).
    
The Cis Isomer (Axial/Equatorial)

The cis-1,4 isomer forces one substituent to be axial and the other equatorial (a,e).

  • Dynamics: At room temperature, the ring undergoes rapid chair-chair flipping.[1]

  • Proton Geometry: The methine protons time-average between axial and equatorial environments.[1]

  • NMR Consequence: The observed signal is a weighted average. Since equatorial protons generally resonate downfield and have smaller couplings, the cis methine signal appears downfield and narrower (smaller averaged

    
     values) compared to the trans isomer.
    
Visualization of Signaling Logic

The following diagram illustrates the logical flow for assigning isomers based on spectral features.

DMCD_Assignment_Logic Start Acquire 1H NMR (CDCl3) MethineRegion Analyze Methine Region (2.2 - 2.6 ppm) Start->MethineRegion CouplingCheck Check Splitting Width (Hz) MethineRegion->CouplingCheck WideSignal Wide Multiplet (>20 Hz width) Large 3J_aa coupling CouplingCheck->WideSignal Large J NarrowSignal Narrow Multiplet/Quintet Averaged small couplings CouplingCheck->NarrowSignal Small J ShiftCheck Verify Chemical Shift WideSignal->ShiftCheck NarrowSignal->ShiftCheck TransAssign ASSIGN: TRANS Isomer (Diequatorial Conformation) Protons are Axial CisAssign ASSIGN: CIS Isomer (Axial/Equatorial Average) Protons are Avg(Ax/Eq) Upfield Upfield Signal (Shielded Axial Proton) ShiftCheck->Upfield Trans Path Downfield Downfield Signal (Deshielded Eq. Contribution) ShiftCheck->Downfield Cis Path Upfield->TransAssign Downfield->CisAssign

Caption: Logic flow for distinguishing DMCD isomers based on coupling constants (J-values) and chemical shift shielding.

Experimental Protocol

Materials & Equipment
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]
    
    • Why:

      
       prevents hydrogen bonding aggregation common in diesters and provides excellent solubility.[1]
      
  • Instrument: 400 MHz NMR spectrometer or higher (recommended for clear separation of methyl ester singlets).[1]

  • Sample Concentration: ~10-15 mg of DMCD in 0.6 mL solvent.

Acquisition Parameters[2]
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: Accurate quantitation of the isomer ratio requires full relaxation of the methyl ester protons.

  • Scans: 16-32 scans are usually sufficient due to the high sensitivity of the methyl groups.[1]

Step-by-Step Workflow
  • Preparation: Dissolve 15 mg DMCD in 0.6 mL

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts from synthesis.
    
  • Lock & Shim: Lock on deuterium. Shim until the TMS peak is sharp and symmetrical (linewidth < 0.5 Hz).

  • Acquisition: Run the standard proton protocol with D1=5s.

  • Processing:

    • Phase correction: Manual phasing is preferred to ensure flat baselines around the methyl ester region.

    • Baseline correction: Apply a polynomial baseline correction (Bernstein polynomial).[1]

    • Referencing: Set TMS to 0.00 ppm.

Data Analysis & Interpretation

H NMR: Diagnostic Signals

The spectrum will show two distinct sets of signals if a mixture is present.

FeatureTrans-Isomer (Major)Cis-Isomer (Minor)Mechanistic Explanation
Methine Proton (H-1/H-4) ~2.25 - 2.35 ppm ~2.40 - 2.55 ppm Trans protons are axial (shielded).[1] Cis protons have equatorial character (deshielded).[1]
Splitting Pattern tt (Triplet of Triplets) Quintet-like / Broad Trans has large

(~12 Hz) + small

.[1] Cis has averaged smaller couplings.[1]
Signal Width Wide (~25-30 Hz) Narrow (~10-15 Hz) Diagnostic "width at half height" confirms the axial vs. equatorial/averaged state.[1]
Methyl Ester (-OCH3) ~3.68 ppm (Singlet)~3.69 - 3.70 ppm (Singlet)The methyl groups are magnetically distinct.[1] Cis is typically slightly downfield.[1]
Quantitative Isomer Ratio Calculation

The most accurate quantification uses the methyl ester singlets (


) because they are intense singlets and free from coupling overlap.[1]

Formula:


[1]

Protocol:

  • Expand the region 3.60 – 3.75 ppm.

  • Integrate the two distinct singlets.

  • Apply the formula above.

C NMR Verification

If


H NMR overlap is problematic (e.g., in crude reaction mixtures), 

C NMR provides a secondary validation.[1]
  • Gamma-Gauche Effect: Carbons in the cis isomer experience steric compression (gamma-gauche interactions) due to the axial substituent contribution.[1]

  • Result: Cis ring carbons are typically shielded (upfield) relative to the trans ring carbons.

Carbon PositionTrans Shift (

, ppm)
Cis Shift (

, ppm)
Carbonyl (C=O) ~175.5~175.0
Methine (CH) ~42.5~41.0
Ring Methylene (CH2) ~28.0~26.5

(Note: Exact shifts vary slightly with concentration; rely on the relative order: Trans > Cis for ring carbons).

Troubleshooting & Self-Validation

  • Issue: Methyl ester peaks are merged.

    • Cause: Field strength too low or poor shimming.[1]

    • Solution: Use the Methine proton region (2.2 - 2.6 ppm).[1] Even at 300 MHz, the "Wide vs. Narrow" multiplet distinction is visible.

  • Issue: Inconsistent Integration.

    • Cause: Relaxation delay (D1) too short.

    • Solution: Increase D1 to 10 seconds. Methyl protons have long T1 relaxation times.[1]

  • Validation Check:

    • Does the calculated ratio from the methine protons match the ratio from the methyl ester singlets? If yes, the assignment is valid.

References

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the thermodynamic preference for diequatorial trans isomers).
  • Specific Data References

    • ChemicalBook.[1][2] Cis-1,4-Dimethylcyclohexane NMR Data. (Provides analog data for methyl-substituted cyclohexanes confirming axial/equatorial shift logic).

    • National Institute of Standards and Technology (NIST).[1] Dimethyl 1,4-cyclohexanedicarboxylate Properties.

    • Organic Chemistry Data.[1][3][4][5][6] 1H NMR Chemical Shifts of Cyclohexanes.

Sources

Method

Application Note: High-Performance Synthesis of Aliphatic Polyesters via Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Transesterification

Executive Summary & Strategic Importance Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical cycloaliphatic monomer used to synthesize high-value polyesters, most notably Poly(1,4-cyclohexylenedimethylene-1,4-cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical cycloaliphatic monomer used to synthesize high-value polyesters, most notably Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) .[1][2] Unlike aromatic polyesters (e.g., PET), PCCD offers superior UV resistance, weatherability, and optical transparency due to its fully aliphatic backbone.

However, the synthesis of PCCD presents unique challenges compared to linear aliphatic polyesters. The core difficulty lies in managing the stereochemistry (cis/trans ratio) of the cyclohexane ring during the high-temperature melt phase. The trans-isomer confers crystallinity and higher melting points (


), while the cis-isomer reduces 

and increases amorphous content.

This guide provides a validated protocol for the transesterification of DMCD with 1,4-cyclohexanedimethanol (CHDM), emphasizing catalyst selection, vacuum ramp profiles, and thermal management to maximize molecular weight (


) while controlling isomerization.

Chemistry & Mechanistic Insights

The Transesterification Pathway

The reaction proceeds via a two-stage melt polycondensation:[3]

  • Ester Interchange (EI): DMCD reacts with excess diol (CHDM) to form bis(2-hydroxyethyl) species and oligomers, releasing methanol.

  • Polycondensation (PC): Oligomers couple under high vacuum/high temperature to build molecular weight, releasing excess diol.

Key Mechanistic Driver: The reaction is equilibrium-driven. Efficient removal of methanol (Stage 1) and CHDM (Stage 2) is non-negotiable for high degree of polymerization (


).
Stereochemical Isomerization

DMCD is typically supplied as a trans-rich isomer (~97% trans). However, at temperatures


, acid-catalyzed isomerization occurs, driving the polymer toward a thermodynamic equilibrium of approximately 66% trans / 34% cis .
  • Impact: A drop in trans-content from 90% to 60% can lower the polymer melting point by over 30°C, affecting thermal stability.

  • Control: Using Titanium (IV) alkoxides (e.g., TBT) allows for rapid kinetics at slightly lower temperatures (

    
    ), preserving the trans-structure better than acidic catalysts.
    
Reaction Scheme Visualization

ReactionScheme DMCD DMCD (Dimethyl 1,4-cyclohexanedicarboxylate) PrePolymer Pre-Polymer (Oligomers + Methanol) DMCD->PrePolymer Cat: Ti(OBu)4 200°C, -MeOH CHDM CHDM (1,4-Cyclohexanedimethanol) CHDM->PrePolymer PCCD PCCD Polymer (High MW) PrePolymer->PCCD 250-275°C -CHDM Vacuum Vacuum Stage (< 1 mbar) Vacuum->PCCD Isomerization Thermal Isomerization (Trans -> Cis) PCCD->Isomerization T > 280°C

Caption: Reaction pathway for PCCD synthesis highlighting the critical vacuum stage and isomerization risk at high temperatures.

Experimental Protocol

Materials & Equipment
  • Monomers:

    • DMCD (Dimethyl 1,4-cyclohexanedicarboxylate), >98% purity, predominantly trans.

    • CHDM (1,4-Cyclohexanedimethanol), >99% purity (typically 70:30 trans:cis ratio).

  • Catalyst: Titanium(IV) tetrabutoxide (TBT) or Titanium(IV) isopropoxide (TIP).

    • Concentration: 100–200 ppm based on theoretical polymer yield.[1]

  • Apparatus:

    • Stainless steel or glass autoclave (300 mL - 1 L) equipped with a high-torque mechanical stirrer (anchor or helical ribbon impeller).

    • Nitrogen inlet/outlet.[3]

    • Dean-Stark trap or distillation column for methanol removal.

    • High-vacuum pump (capable of reaching <0.1 mbar).

Step-by-Step Synthesis Procedure
Stage 1: Transesterification (Ester Interchange) [2]
  • Charging: Load the reactor with DMCD and CHDM.

    • Molar Ratio: Use a slight excess of diol, typically 1.05:1 to 1.1:1 (CHDM:DMCD) . This ensures complete conversion of methyl esters.

    • Catalyst: Add TBT (150 ppm) dissolved in a small amount of dry butanol or directly into the melt.

  • Inerting: Purge the reactor with

    
     (3 cycles of vacuum/nitrogen) to remove oxygen.
    
  • Heating: Ramp temperature to 180°C under slow stirring (50 rpm).

  • Reaction: Increase temperature to 200–220°C over 1 hour.

    • Observation: Methanol will begin to distill off. Maintain this temperature until >90% of the theoretical methanol is collected (approx. 2 hours).

    • Note: Do not exceed 220°C in this stage to prevent premature volatilization of CHDM.

Stage 2: Polycondensation (Melt Polymerization) [3][4]
  • Transition: Increase temperature to 250°C .

  • Vacuum Ramp (Critical): Gradually reduce pressure over 30–45 minutes to prevent bumping.

    • Target: Atmosphere

      
       100 mbar 
      
      
      
      10 mbar
      
      
      <1 mbar.
  • Final Soak: Hold at 250–260°C and <0.5 mbar for 2–3 hours.

    • Stirring: As viscosity increases, torque will rise. Maintain constant torque or reduce speed if necessary to prevent rod climbing (Weissenberg effect).

    • Endpoint: Stop reaction when torque stabilizes or reaches the target value corresponding to desired

      
       (typically 20,000–30,000  g/mol ).
      
  • Discharge: Break vacuum with

    
    , extrude the polymer melt into a water bath, and pelletize.
    
Purification (For Characterization)
  • Dissolve 1g of polymer in 20 mL of Chloroform (

    
    ).
    
  • Precipitate dropwise into 200 mL of cold Methanol (

    
    ).
    
  • Filter and dry under vacuum at 50°C for 12 hours.

Process Optimization & Data

Catalyst Performance Comparison

Titanium catalysts are preferred for their high activity, though they can induce yellowing.[5] Tin catalysts are slower but produce colorless polymers.

CatalystConcentration (ppm)Reaction Time (h)Color (b*)Mn ( g/mol )Notes
Ti(OBu)4 (TBT) 1502.54.5 (Yellowish)28,000Standard choice; fast kinetics.
Ti(OiPr)4 (TIP) 1502.54.2 (Yellowish)27,500Similar to TBT.
Bu2SnO (DBTO) 2004.01.2 (Clear)22,000Slower; less isomerization.
Isomerization Control Data

The table below illustrates the effect of maximum polymerization temperature on the final trans-isomer content of the DMCD moiety in the polymer backbone.

Max Temp (°C)Time at Max Temp (min)Final Trans-Content (%)Tm (°C)
24018092%225
26012081%210
2806068% (Equilibrium)195

Insight: Operating at 250–255°C offers the best balance between reaction rate and retention of crystallinity.

Workflow Visualization

Workflow Start Start: Charge DMCD + CHDM Ratio 1:1.05 Stage1 Stage 1: Ester Interchange Temp: 200-220°C Press: 1 atm (N2) Time: 2 hrs Start->Stage1 Check1 Methanol Removal > 90%? Stage1->Check1 Check1->Stage1 No (Continue Heating) Stage2 Stage 2: Polycondensation Temp: 250-260°C Press: Ramp to <1 mbar Check1->Stage2 Yes Monitor Monitor Torque (Viscosity Build) Stage2->Monitor End Discharge & Quench Monitor->End Torque Plateau

Caption: Operational workflow for the two-stage melt polymerization process.

Troubleshooting Guide

High Color (Yellowing)
  • Cause: Thermal degradation or titanium catalyst oxidation.

  • Solution: Add phosphorus-based stabilizers (e.g., Irgafos 168) at 0.1 wt% during the initial charge. Reduce maximum temperature to <260°C.

Low Molecular Weight
  • Cause: Incomplete removal of CHDM or stoichiometric imbalance.

  • Solution: Ensure vacuum is <1 mbar. Check for leaks. If

    
     stalls, the stoichiometry may have drifted; adding a trace amount (0.5%) of DMCD or CHDM late in the reaction is difficult, so initial precision is key.
    
Haze / Low Transparency
  • Cause: Crystallization due to high trans content or phase separation.

  • Solution: For optical applications requiring amorphous behavior, copolymerize with a disruptor like Isosorbide or use a specific cis/trans ratio of CHDM to suppress crystallization.

References

  • Process for producing poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate). U.S.
  • Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites . Polymers and Polymer Composites, 2011. [Link][4]

  • Cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid in crystalline, liquid-crystalline and amorphous polyesters . Makromolekulare Chemie, 1989. [Link]

  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols . International Journal of Molecular Sciences, 2021. [Link]

  • Method for preparing poly(cyclohexane-1,4-dicarboxylate)s. U.S.

Sources

Application

Advanced Protocol: Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) in API Synthesis

Executive Summary & Strategic Importance Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical aliphatic ester intermediate, most notably utilized in the synthesis of Tranexamic Acid (TXA) , a WHO Essential Medicine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical aliphatic ester intermediate, most notably utilized in the synthesis of Tranexamic Acid (TXA) , a WHO Essential Medicine used to treat excessive bleeding. Beyond TXA, DMCD serves as a versatile scaffold for introducing rigid cyclohexane rings into pharmaceutical architectures, enhancing metabolic stability and bioavailability compared to aromatic analogs.

The core challenge in working with DMCD is stereocontrol . The molecule exists as cis and trans isomers.[1] For most pharmaceutical applications, including TXA, the trans-isomer (diequatorial conformation) is the pharmacologically active or desired scaffold. Commercial DMCD is typically supplied as a mixture (approx. 70:30 cis:trans).

This guide provides a definitive, scalable workflow for:

  • Isomerization: Converting the commercial mixture to the thermodynamically stable trans-isomer.

  • Desymmetrization: Selectively hydrolyzing the diester to the mono-ester intermediate.

  • API Synthesis: A modern, "green" route to Tranexamic Acid avoiding hazardous Hoffman rearrangement reagents.

Stereochemical Foundation

Understanding the conformational dynamics of the cyclohexane ring is prerequisite to successful synthesis.

  • Cis-Isomer: One substituent is axial, the other equatorial. Higher energy due to 1,3-diaxial interactions.

  • Trans-Isomer: Both substituents can adopt equatorial positions (diequatorial). This is the thermodynamic sink (lowest energy state).

By subjecting the mixture to conditions that allow reversible enolization, the population shifts toward the stable trans-isomer.

Visualization: Thermodynamic Isomerization Pathway

Isomerization Cis Cis-DMCD (Axial/Equatorial) High Energy Enolate Enolate Intermediate (Planar Alpha-Carbon) Cis->Enolate Base (NaOMe) Deprotonation Trans Trans-DMCD (Diequatorial) Thermodynamic Sink Enolate->Trans Reprotonation (Equilibrium shift) Trans->Enolate Reversible

Figure 1: Mechanism of base-catalyzed isomerization. The reaction is driven to the trans-isomer by thermodynamic stability and often coupled with selective crystallization.

Detailed Experimental Protocols

Protocol A: Thermodynamic Isomerization (Cis-to-Trans Conversion)

Objective: Enrich commercial DMCD (70:30 cis:trans) to >98% trans-DMCD. Principle: Base-catalyzed equilibration followed by selective crystallization.

Materials:

  • Dimethyl 1,4-cyclohexanedicarboxylate (Commercial Mix)

  • Sodium Methoxide (NaOMe), 30% solution in Methanol

  • Methanol (Anhydrous)

  • Glacial Acetic Acid (for quenching)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge DMCD (1.0 eq) and Methanol (5.0 vol).

  • Catalyst Addition: Add NaOMe solution (0.1 eq). Note: A catalytic amount is sufficient as the base is regenerated.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor by GC.[2] The ratio should shift to ~70:30 trans:cis in solution.

  • Crystallization (The "Trans-Lock"):

    • Cool the mixture slowly to 0–5°C over 2 hours.

    • The trans-isomer, having a significantly higher melting point (approx. 70°C) and lower solubility than the cis-liquid, will precipitate as a white solid.

  • Filtration: Filter the cold slurry. Wash the cake with cold Methanol.

  • Recycle (Optional): The mother liquor (enriched in cis) can be concentrated and recycled back to Step 2 for further isomerization, pushing the overall yield >90%.

  • Drying: Dry the filter cake under vacuum at 45°C.

Expected Result: White crystalline solid, >98% trans-isomer.

Protocol B: Selective Mono-Hydrolysis (Desymmetrization)

Objective: Convert symmetric trans-DMCD into Monomethyl trans-1,4-cyclohexanedicarboxylate (MHMCC). Challenge: Preventing double hydrolysis to the di-acid.

Procedure:

  • Dissolution: Dissolve trans-DMCD (100 g, 0.5 mol) in THF (300 mL) and cool to 0°C.

  • Controlled Addition: Prepare a solution of NaOH (19 g, 0.475 eq, 0.95 molar equivalent) in Water (100 mL).

    • Critical Step: Add the NaOH solution dropwise over 2 hours while maintaining temperature <5°C. The sub-stoichiometric base limits the formation of the di-acid.

  • Reaction: Stir at 0°C for an additional 4 hours.

  • Workup (Extraction Strategy):

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water (200 mL).

    • Wash: Extract with Ethyl Acetate (2 x 100 mL).

      • Outcome: The unreacted diester (neutral) moves to the organic layer (can be recycled). The product (mono-ester salt) and di-acid salt remain in the aqueous layer.

  • Acidification: Acidify the aqueous layer to pH 3–4 with dilute HCl.

    • Note: The mono-ester precipitates or oils out; the di-acid is more water-soluble or precipitates at lower pH.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate. Dry over Na2SO4 and concentrate.

Yield: Typically 75–85% (based on converted starting material) with high purity.

Application: Synthesis of Tranexamic Acid (Nitrile Route)[1][3]

This route avoids the hazardous Hoffman rearrangement (Br2/NaOH) and is preferred for modern, scalable manufacturing.

Workflow Visualization

TXA_Synthesis DMCD Trans-DMCD Mono Mono-Methyl Ester (MHMCC) DMCD->Mono 1. Selective Hydrolysis (Protocol B) Amide Amido-Ester Mono->Amide 1. SOCl2 (Acid Chloride) 2. NH3 (Amidation) Nitrile Cyano-Ester Amide->Nitrile SOCl2/DMF (Dehydration) Amine Amino-Ester Nitrile->Amine H2, Raney Ni (Reduction) TXA Tranexamic Acid (API) Amine->TXA NaOH/H2O (Saponification)

Figure 2: The "Nitrile Route" for Tranexamic Acid synthesis, prioritizing atom economy and safety.

Step-by-Step Summary:
  • Amidation: The mono-ester (from Protocol B) is converted to the acid chloride using Thionyl Chloride (

    
    ), followed by quenching with aqueous Ammonia to yield Methyl trans-4-(carbamoyl)cyclohexanecarboxylate .
    
  • Dehydration: The amide is dehydrated to the nitrile using

    
     in DMF or 
    
    
    
    . This yields Methyl trans-4-cyanocyclohexanecarboxylate .
  • Reduction: The nitrile group is hydrogenated (Raney Nickel or Pd/C,

    
    ) to the primary amine.
    
    • Note: This step requires careful control to prevent secondary amine formation.

  • Final Saponification: The methyl ester is hydrolyzed with NaOH to release the free acid, yielding Tranexamic Acid .

Data Summary & Specifications

ParameterCis-DMCDTrans-DMCDSpecification Target
CAS Number 94-60-0 (Mix)3399-22-23399-22-2
Physical State LiquidSolid (Crystals)White Crystalline Solid
Melting Point ~7°C70–71°C>68°C
Boiling Point 265°C265°CN/A
Solubility (MeOH) HighModerate (Cold: Low)Soluble (Hot)
Thermodynamic Stability Low (Axial/Equatorial)High (Diequatorial)>99% Trans

Safety & Handling (SHE)

Hazard Classification (GHS):

  • Warning: Causes serious eye irritation (H319).[3][4]

  • Warning: Causes skin irritation (H315).

Handling Protocols:

  • Dust Control: Trans-DMCD is a solid powder. Use local exhaust ventilation (LEV) to prevent dust inhalation.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Reactivity: Avoid contact with strong oxidizing agents and strong bases (unless in controlled reaction).

  • Storage: Store in a cool, dry place. Keep containers tightly closed to prevent moisture absorption, which can hydrolyze the ester.

References

  • Niwayama, S. (2000).[5] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." Journal of Organic Chemistry, 65(18), 5834–5836.

  • Patil, P., et al. (2024).[1] "Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step." Synthetic Communications, 54(19), 1665-1678.

  • Foohey, W. L. (1962). "Process for preparing dimethyl 1,4-cyclohexanedicarboxylate." U.S. Patent 3,027,398.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7198, Dimethyl 1,4-cyclohexanedicarboxylate." PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

common byproducts in Dimethyl 1,4-cyclohexanedicarboxylate synthesis

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Troubleshooting Byproducts in Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Synthesis Introduction Welco...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Troubleshooting Byproducts in Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Synthesis

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) , a critical monomer for high-performance polyesters and coating resins.[1]

While DMCD synthesis—typically via the catalytic hydrogenation of dimethyl terephthalate (DMT)—appears straightforward, it is chemically deceptive. The cyclohexane ring introduces stereochemical complexity (cis/trans isomerism), and the reaction conditions required for ring saturation often sit on a "knife-edge" that can trigger decarboxylation or over-reduction.

This guide is structured to troubleshoot specific impurity profiles and physical property deviations you may encounter in the lab or pilot plant.

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, we must map the territory.[1] The diagram below illustrates the primary reaction pathway (Green) and the critical deviation pathways (Red) that lead to common byproducts.

DMCD_Synthesis DMT Dimethyl Terephthalate (Starting Material) Intermediate Partially Hydrogenated Intermediates (e.g., Cyclohexene derivatives) DMT->Intermediate +H2 (Ru/C, Pd/C) Toluate Methyl Hexahydro-p-toluate (Decarboxylation Byproduct) DMT->Toluate Hydrogenolysis/Decarboxylation (High T, Acidic Sites) DMCD_Cis Cis-DMCD (Kinetic Product) Liquid/Low MP Intermediate->DMCD_Cis Fast DMCD_Trans Trans-DMCD (Thermodynamic Product) Solid/High MP Intermediate->DMCD_Trans Slow DMCD_Cis->DMCD_Trans Isomerization (Catalyst/Heat) MHMCC MHMCC (Half-reduced Ester) DMCD_Cis->MHMCC +H2 DMCD_Trans->MHMCC +H2 (Over-reduction) CHDM 1,4-Cyclohexanedimethanol (Over-reduction Product) MHMCC->CHDM +H2

Figure 1: Reaction network showing the hydrogenation of DMT to DMCD and competing side reactions.[1]

Part 2: Troubleshooting & FAQs

Module 1: Stereochemistry & Physical State

Issue: “My final product is a clear liquid at room temperature, but the specification sheet says DMCD should be a solid (or semi-solid). Is my purity off?”

Diagnosis: This is likely a Cis/Trans Ratio issue, not a chemical purity issue.

  • The Science: DMCD exists as two geometric isomers.[1]

    • Cis-isomer: Axial-equatorial conformation.[1] Melting point ~14°C. Liquid at RT.

    • Trans-isomer: Diequatorial conformation (more stable).[1] Melting point ~71°C. Solid at RT.[1]

  • Root Cause: Hydrogenation of aromatic rings often favors cis addition (kinetic control), resulting in a cis-rich mixture.[1] The thermodynamic equilibrium is roughly 65% Trans : 35% Cis .[1] If your product is liquid, your trans content is likely <40%.[1]

Corrective Protocol: Thermal Isomerization To increase the trans content (and melting point):

  • Catalyst: Introduce a basic catalyst (e.g., Sodium Methoxide, NaOMe) at 0.5 - 1.0 wt%.[1]

  • Heat: Heat the mixture to 180°C - 200°C for 2-4 hours under inert atmosphere (N2).

  • Mechanism: The base facilitates the abstraction of the alpha-proton, allowing the ring to flip to the thermodynamically favored diequatorial (trans) conformation.

  • Validation: Monitor by GC. You should see the trans peak grow at the expense of the cis peak until equilibrium (~2:1 ratio) is reached.

Module 2: The "Ghost" Peak (Decarboxylation)

Issue: “I see a persistent impurity peak (1-3%) eluting just before DMCD in my GC trace. It does not disappear with recrystallization.”[1]

Diagnosis: You are likely generating Methyl Hexahydro-p-toluate .[1][2]

  • The Science: Under harsh hydrogenation conditions (high temperature or acidic support), the ester group can undergo hydrogenolysis followed by decarboxylation, converting the -COOCH3 group into a -CH3 group.

  • Why it’s Critical: This byproduct is "highly objectionable" because its boiling point is very close to DMCD, making distillative separation difficult [1].[1]

Troubleshooting Steps:

  • Check Temperature: Are you running above 140°C ?

    • Action: Lower reaction temperature to 110-130°C. Decarboxylation activation energy is higher than ring hydrogenation.[1]

  • Check Catalyst Support: Are you using an acidic support (e.g., Zeolites or un-neutralized Activated Carbon)?[1]

    • Action: Switch to a neutral support or a bimetallic catalyst (e.g., Ru-Re/AC ) which allows for milder conditions [4].[1]

  • Solvent Effect: High concentrations of DMT can induce local hot-spots.[1]

    • Action: Dilute with recycled DMCD product (acting as a solvent) to manage exotherms [1].[1]

Module 3: Yield Loss (Over-Reduction)

Issue: “My conversion is 100%, but my isolated yield of DMCD is only 85%. I see hydroxyl peaks in the IR spectrum.”

Diagnosis: You are over-hydrogenating the ester groups to alcohols, forming 1,4-Cyclohexanedimethanol (CHDM) .[1]

  • The Science: While aromatic ring hydrogenation is easier than ester reduction, certain catalysts (especially Copper-based or high-loading Ruthenium) can attack the ester functionality if the reaction time is prolonged [5].

Corrective Protocol:

  • Catalyst Selectivity: Ensure you are using Ruthenium (Ru) or Palladium (Pd) for ring hydrogenation.[1] Avoid Copper (Cu) chromite catalysts unless you intend to make the diol (CHDM).[1]

  • Reaction Endpoint: Over-reduction is often zero-order with respect to the ester once the ring is saturated.[1]

    • Action: Implement strict time-course sampling.[1] Stop the reaction immediately upon the disappearance of the aromatic DMT peak. Do not "soak" the product in H2/Catalyst past this point.

Part 3: Comparative Data Table

Impurity / ByproductRetention Time (Relative)OriginControl Strategy
Cis-DMCD Late (vs Trans)Kinetic HydrogenationThermal isomerization with NaOMe
Trans-DMCD Early (vs Cis)Thermodynamic ProductDesired Product (maximize via equilibrium)
Methyl Hexahydro-p-toluate Early (Close to DMCD)Decarboxylation (High T)Limit Temp <140°C; Avoid acidic supports
MHMCC (Half-ester/alcohol)Late (High BP)Partial Over-reductionOptimize reaction time; Check catalyst selectivity
CHDM (Diol)Very Late (High BP)Complete Over-reductionStop reaction upon aromatic consumption

*Note: GC elution order depends on column polarity.[1] On non-polar columns (e.g., DB-5), lower boiling points elute first.[1] Trans-DMCD (bp ~265°C) and Cis-DMCD have similar boiling points, but polarity differences often separate them.[1] Always run standards.

References

  • Process for preparing dimethyl 1,4-cyclohexanedicarboxylate . US Patent 3,027,398.[1] Google Patents.[1] Link

  • Synthesis of dimethyl 1,4-cyclohexanedicarboxylate by low pressure hydrogenation . ResearchGate.[1][3][4] Link

  • Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans . Sigma-Aldrich Technical Data. Link[1]

  • Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate . Journal of Nanoscience and Nanotechnology. Link

  • Kinetics of hydrogenation of dimethyl 1,4‐cyclohexanedicarboxylate to 1,4‐cyclohexanedimethanol . Canadian Journal of Chemical Engineering.[1] Link

Sources

Optimization

Technical Support Center: Purification of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and engineers. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.[1] Ticket...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and engineers. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.[1]

Ticket ID: DMCD-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Downstream Processing & Purification of DMCD from Hydrogenation/Esterification Mixtures

Executive Summary & Process Logic

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical cycloaliphatic monomer used in high-performance polyesters and polyamides.[1][2] It is typically synthesized via the catalytic hydrogenation of dimethyl terephthalate (DMT) or the esterification of 1,4-cyclohexanedicarboxylic acid (CHDA).[3]

The Challenge: The crude reaction mixture often contains:

  • Catalyst Residues: Heterogeneous (Pd/C, Ru/C) or homogeneous species.[1]

  • Unreacted Starting Material: DMT or CHDA.

  • Stereoisomers: DMCD exists as a mixture of cis and trans isomers.[1] The trans isomer (MP ~71°C) is often preferred for crystallinity in polymers, whereas the cis isomer (MP ~14°C) lowers the melting point.

  • Solvents: Methanol, water, or high-boiling byproducts.[1]

The Solution Architecture: The purification workflow must sequentially address Catalyst Removal , Volatile Stripping , Bulk Distillation , and Isomer Enrichment .

Process Flow Diagram

The following logic gate visualizes the decision-making process for purification.

DMCD_Purification_Workflow Start Crude Reaction Mixture (DMCD, Catalyst, Solvent, Isomers) Filtration Step 1: Catalyst Removal (Hot Filtration / Celite) Start->Filtration Solid Catalyst? Evaporation Step 2: Solvent Stripping (Rotary Evap / Flash Distillation) Filtration->Evaporation Decision_Isomer Is Trans-Isomer Purity Critical? Evaporation->Decision_Isomer VacDist Step 3: Vacuum Distillation (Remove heavy/light ends) Decision_Isomer->VacDist No (Mixed OK) Crystallization Step 4: Melt/Solvent Crystallization (Enrich Trans-Isomer) Decision_Isomer->Crystallization Yes (>90% Trans needed) Final_Mixed Final Product: High Purity Mixed Isomers VacDist->Final_Mixed Crystallization->VacDist Supernatant Recycle Final_Trans Final Product: High Purity Trans-DMCD Crystallization->Final_Trans Crystals

Figure 1: Decision logic for DMCD purification based on target isomer specifications.

Phase 1: Catalyst & Solvent Removal (The Basics)

Objective: Protect downstream equipment from fouling and prevent catalytic reversion of the product.

Troubleshooting Guide

Q1: My filtrate is cloudy or dark after filtration. What went wrong?

  • Diagnosis: "Catalyst Fines Breakthrough."[1] If using Pd/C or Ru/C, fines <10 µm can pass through standard filter paper.[1]

  • The Fix:

    • Use a Celite 545 (diatomaceous earth) pad.[1] Pre-wet the pad with methanol before filtering.[1]

    • If the mixture is viscous, heat it to 40–50°C to reduce viscosity (DMCD viscosity decreases significantly with temperature).

    • Critical Check: Ensure the filtrate is clear and colorless.[1] Dark color suggests colloidal metal or conjugated impurities.[1]

Q2: I see a white precipitate forming during solvent evaporation.

  • Diagnosis: "Premature Crystallization."[1] This is likely the trans-isomer precipitating as the methanol concentration drops.[1]

  • The Fix:

    • If your goal is distillation: Warm the bath to keep it molten (MP of trans-DMCD is ~71°C).[1][4]

    • If your goal is crystallization: This is a good sign.[1] Stop evaporation at ~20% solvent volume and proceed to Phase 3.[1]

Phase 2: Vacuum Distillation (The Workhorse)

Objective: Isolate DMCD from oligomers and unreacted DMT. Key Data:

  • Boiling Point: ~130–135°C at 10 mmHg (1.3 kPa) [1].[1]

  • Melting Point: cis: 14°C | trans: 71°C [2].[1]

Protocol: Vacuum Distillation Setup
  • Equipment: Short-path distillation head or Vigreux column (for higher purity).

  • Vacuum: <15 mmHg is required to keep pot temperature below 180°C.[1]

  • Collection:

    • Fraction 1 (Fore-run): Solvent traces and low-boilers (discard).[1]

    • Fraction 2 (Main Cut): Collect at steady vapor temp (e.g., 132°C @ 10 mmHg).

    • Residue: Unreacted DMT and heavy oligomers.

Troubleshooting Guide

Q3: The product is solidifying in the condenser.

  • Diagnosis: "Cold Spot Deposition."[1] The trans-isomer has a high melting point (71°C).[1] Standard water-cooled condensers (10°C) will shock-freeze the vapor, causing blockages.[1]

  • The Fix:

    • Switch to an air-cooled condenser or use a circulating bath set to 50–60°C .[1]

    • Use a heat gun to gently melt blockages if they occur.[1]

Q4: The distillate is yellow instead of colorless.

  • Diagnosis: "Thermal Degradation" or "Entrainment."[1] You are likely distilling too fast or at too high a temperature, carrying over colored impurities.[1]

  • The Fix:

    • Improve vacuum to lower the boiling point.[1]

    • Install a splash guard (bump trap) to prevent splashing of the pot contents into the receiver.[1]

Phase 3: Isomer Separation (The Critical Step)

Objective: Enrich the trans-isomer content. Mechanism: The trans-isomer is significantly less soluble in methanol and has a higher melting point than the cis-isomer.[1] This thermodynamic difference is the basis for separation [3].[1]

Protocol: Fractional Crystallization[1][5]
  • Solvent System: Methanol (or Methanol/Water 9:1).[1]

  • Dissolution: Dissolve the distilled DMCD mixture in hot methanol (approx. 1:1 to 1:2 w/v ratio) at 60°C.

  • Cooling: Slowly cool to 0–5°C over 4 hours. Rapid cooling traps the cis-isomer.[1]

  • Filtration: Filter the white crystals (trans-enriched) and wash with cold methanol.

Troubleshooting Guide

Q5: I am getting an "oily" layer instead of crystals.

  • Diagnosis: "Oiling Out."[1] This happens when the solution enters a liquid-liquid immiscibility region before crystallizing, often due to water contamination or too high concentration.[1]

  • The Fix:

    • Seed the mixture: Add a tiny crystal of pure trans-DMCD at 40°C.

    • Reheat and dilute: Add 10% more methanol, reheat to clear solution, and cool more slowly.

Q6: My trans purity is stuck at 80%. How do I get to >98%?

  • Diagnosis: "Eutectic Trapping."[1] A single crystallization is rarely sufficient for high purity.[1]

  • The Fix:

    • Recrystallization: Take the 80% crystals and repeat the process.

    • Isomerization (Advanced): If the mother liquor is rich in cis-isomer, you can treat it with a base catalyst (e.g., sodium methoxide) and heat to equilibrate back to a thermodynamic mixture (often ~60-70% trans), then recycle it [4].

Analytical Validation (Quality Control)[1]

Objective: Confirm identity and purity.

Data Summary Table
PropertyValue / SpecificationMethod
Appearance Colorless liquid (melt) or white solidVisual
Boiling Point 132°C @ 10 mmHgDistillation
Melting Point cis: ~14°Ctrans: ~71°C
GC Retention cis elutes before trans (typical on non-polar columns)GC-FID
Solubility Soluble in MeOH, Acetone; Insoluble in WaterSolubility Test

Standard GC Method (Example):

  • Column: DB-5 or HP-5 (30m x 0.25mm).[1]

  • Carrier: Helium @ 1 mL/min.

  • Oven: 100°C (hold 2 min) → 10°C/min → 250°C.

  • Note: Ensure baseline resolution between cis and trans peaks to accurately calculate the isomeric ratio.

References

  • Sigma-Aldrich. Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans - Product Specification.[1]Link[1]

  • Eastman Chemical Company. Eastman DMCD Technical Data Sheet.[1]Link[1]

  • Kaneshiro, H. et al. (2014).[1] Method for producing mixture comprising cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate.[1][4][5][6][7] WO2014080980A1.[1] Google Patents. Link

  • Partenheimer, W. (1975).[1] Separation and purification of cis and trans isomers of 1,4-cyclohexanedicarboxylic acid and esters.[4][7] US Patent 3,880,925.[1] Google Patents. Link

Sources

Troubleshooting

Technical Support Center: Polymerization of Dimethyl 1,4-Cyclohexanedicarboxylate

Welcome to the technical support guide for the synthesis of polyesters via the polymerization of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This resource is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of polyesters via the polymerization of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges encountered during the melt polycondensation of DMCD with diols, such as 1,4-cyclohexanedimethanol (CHDM), to produce high-performance aliphatic polyesters like poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD). Our approach is rooted in explaining the fundamental causality behind each experimental step, ensuring you can not only solve problems but also proactively prevent them.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Suboptimal Molecular Weight & Reaction Efficiency

Question 1: Why is my final polymer's molecular weight (or intrinsic viscosity) consistently lower than the target value?

Answer: Achieving a high molecular weight in a step-growth polycondensation reaction is critically dependent on several synergistic factors. A low molecular weight is typically a symptom of an issue in one of three areas: stoichiometric balance, reaction equilibrium, or thermal degradation.

  • Causality 1: Stoichiometric Imbalance. Polycondensation requires a precise 1:1 molar ratio of functional groups (in this case, ester and hydroxyl groups) for the polymer chains to build effectively. When using a non-volatile diol like CHDM, any initial excess of the diol cannot be easily removed during the high-vacuum polycondensation stage. This excess diol will remain in the final polymer, acting as a chain-limiting contaminant and preventing the attainment of high molecular weight.[1] While perfect stoichiometry is the goal, slight deviations can occur from weighing errors or monomer impurities. Interestingly, some studies have found an optimal slight excess of diol (e.g., a molar ratio of 1.004:1 for CHDM to CHDA) can maximize molecular weight, likely by compensating for any diol loss during the initial stages.[2]

  • Causality 2: Inefficient Removal of Byproducts. The polymerization of DMCD with a diol is an equilibrium reaction. The forward reaction (polymer chain growth) is driven by the efficient removal of the condensation byproduct, which is methanol in the initial transesterification stage and the excess diol in the later polycondensation stage.[3] As the polymer's molecular weight increases, so does the melt viscosity. This highly viscous medium makes it difficult for volatile byproducts to diffuse out, effectively stalling the reaction.[3]

  • Causality 3: Thermal Degradation. The high temperatures (often >250°C) required to maintain a molten state and promote the reaction can also lead to unwanted side reactions and chain scission, which actively reduces the molecular weight.[3] This is a classic challenge where the conditions needed to drive the reaction forward also promote its reversal or degradation.

Troubleshooting Protocol:

  • Verify Monomer Stoichiometry:

    • Accurately calculate molar quantities. Use a high-precision balance.

    • If monomer purity is uncertain, perform quantitative analysis (e.g., NMR, GC-MS) to adjust molar calculations.

    • For initial experiments, consider running a small series with slightly varying diol:diester ratios (e.g., 0.99:1, 1:1, 1.01:1) to find the empirical optimum for your setup.

  • Optimize Polycondensation Conditions:

    • Vacuum: Ensure your vacuum system can achieve and maintain a high vacuum (<1 mbar). Check for leaks in all joints and seals. A deep vacuum is non-negotiable for driving the equilibrium.

    • Agitation: Efficient stirring is crucial. It increases the surface area of the melt, facilitating the escape of volatile byproducts. As viscosity builds, you may need a high-torque mechanical stirrer. If stirring becomes impossible due to high viscosity, it's an indication that you may need to transition to a different method to further increase molecular weight.

  • Consider Solid-State Polymerization (SSP):

    • If high melt viscosity and thermal degradation are limiting your molecular weight, SSP is the ideal next step.[3][4]

    • Workflow: a. Synthesize a lower molecular weight, semi-crystalline prepolymer via melt polycondensation. b. Cool, grind, and sieve the prepolymer into uniform particles. c. Heat the particles in a vacuum oven or under a stream of inert gas at a temperature below the polymer's melting point but above its glass transition temperature. d. Under these conditions, the polymer chains have enough mobility to react, and the volatile byproducts can easily escape from the solid particles, allowing for significant molecular weight growth without the complications of melt viscosity.[3]

Category 2: Inconsistent Material Properties & Batch-to-Batch Variation

Question 2: The melting point (Tm) and crystallinity of my polymer are lower than expected, and they vary between batches, even when I follow the same protocol. What is the cause?

Answer: This issue is almost certainly due to the in-situ cis/trans isomerization of the 1,4-cyclohexanedicarboxylate ring during polymerization.[4][5] The stereochemistry of this ring is a dominant factor in determining the final polymer's properties.

  • Expert Insight: The trans-isomer of DMCD has a linear, chair-like conformation that allows polymer chains to pack tightly into an ordered, crystalline structure. This results in a higher melting point and stiffness. The cis-isomer has a bent, boat-like conformation that disrupts chain packing, leading to a more amorphous polymer with a lower Tm and Tg.[6]

  • The Isomerization Problem: While you may start with a high trans-isomer monomer (e.g., 99% trans), the high temperatures, extended reaction times, and presence of catalysts during melt polycondensation can cause isomerization. The reaction proceeds towards a thermodynamic equilibrium, which is approximately a 66:34 trans:cis ratio.[5][7] Therefore, the more aggressive your reaction conditions, the more your final polymer's isomer ratio will shift away from the starting material, leading to a drop in crystallinity and melting point.[4] Carboxylic acid end groups, present when starting from CHDA instead of DMCD, can also catalyze this isomerization.[5]

Troubleshooting & Control Strategy:

  • Characterize Your Monomer and Polymer: Use ¹H-NMR to determine the cis/trans ratio of your starting DMCD and your final polymer. This quantitative data is essential for diagnosis.

  • Balance Reaction Conditions: Achieving high molecular weight requires aggressive conditions (high temperature, long time), but preserving the trans configuration requires milder conditions. This necessitates a compromise.[4]

    • Temperature Control: Keep the polymerization temperature as low as possible while still maintaining a homogenous melt and an acceptable reaction rate. A staged temperature profile is often effective.

    • Time: Minimize the time the polymer spends at the highest temperature. Once the target viscosity is approached, begin the cooling process.

    • Catalyst Concentration: Use the minimum effective catalyst concentration, as higher amounts can accelerate isomerization.[4]

  • Experimental Design: The relationship between reaction parameters and final polymer properties can be summarized as follows:

ParameterEffect on Molecular Weight (Mw)Effect on trans-Isomer ContentRecommended Approach
Temperature Increases (up to degradation point)Decreases (promotes isomerization)Use a staged profile; find the minimum effective temperature.
Time IncreasesDecreases (more time for isomerization)Monitor melt viscosity and stop the reaction once the target is reached.
Catalyst Conc. Increases reaction rateDecreases (catalyzes isomerization)Use the lowest concentration that provides an acceptable reaction rate.
Vacuum Level Increases (removes byproducts)Minimal direct effectApply the highest vacuum possible during the polycondensation stage.

Workflow Visualization: Balancing Mw and Isomerization

G Fig 1. The inherent conflict in optimizing polymerization conditions. cluster_conditions Reaction Conditions cluster_outcomes Polymer Properties Temp Increase Temperature Mw Higher Molecular Weight Temp->Mw + Isom Cis/Trans Isomerization (Lower Tm, Crystallinity) Temp->Isom + Time Increase Time Time->Mw + Time->Isom + Catalyst Increase Catalyst Catalyst->Mw + Catalyst->Isom + Mw->Isom Compromise Required G Fig 2. Standard two-stage melt polycondensation workflow. start Start charge Charge Reactor: - DMCD - CHDM (slight molar excess) - Catalyst (e.g., TBT) start->charge purge Purge with Inert Gas (N₂/Ar) (3-5 cycles) charge->purge stage1 Stage 1: Transesterification - Heat to 180-220°C - Stir under N₂ atmosphere - Collect Methanol byproduct purge->stage1 stage2 Stage 2: Polycondensation - Increase Temp to 250-275°C - Gradually apply high vacuum (<1 mbar) - Increase stirring torque as viscosity builds stage1->stage2 monitor Monitor Reaction (Melt viscosity / Stirrer torque) stage2->monitor monitor->stage2 Continue until target viscosity extrude Extrude Polymer under N₂ pressure monitor->extrude end End extrude->end

Caption: Fig 2. Standard two-stage melt polycondensation workflow.

Step-by-Step Methodology:

  • Reactor Setup: A glass or stainless-steel reactor equipped with a mechanical stirrer, inert gas inlet, distillation outlet with a condenser, and a connection for a high-vacuum pump is required.

  • Charging: Charge the reactor with DMCD, CHDM (e.g., 1.02 molar equivalent), and the catalyst (e.g., 200-400 ppm of TBT).

  • Inerting: Seal the reactor and purge thoroughly with high-purity nitrogen or argon to remove all oxygen.

  • Stage 1 (Transesterification):

    • Begin stirring and slowly heat the mixture to 180-220°C under a gentle flow of inert gas. [2][6] * Methanol will begin to distill off as a byproduct. Continue this stage until ~90% of the theoretical amount of methanol has been collected. This typically takes 1-2 hours. [6]5. Stage 2 (Polycondensation):

    • Gradually increase the temperature to 250-275°C. [2] * Simultaneously, slowly apply vacuum to the system, gradually decreasing the pressure to below 1 mbar. A slow reduction in pressure prevents excessive foaming.

    • The viscosity of the melt will increase significantly during this stage, which can be monitored by the torque on the stirrer. Continue the reaction until the desired viscosity is achieved.

  • Product Recovery:

    • Release the vacuum with inert gas.

    • Extrude the molten polymer from the reactor into a water bath for quenching or onto a chilled surface.

    • The resulting polymer strand can then be pelletized for further processing and analysis.

References

  • 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022). ResearchGate. [Link]

  • Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity. ResearchGate. [Link]

  • New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. (1987). Die Makromolekulare Chemie, Rapid Communications. [Link]

  • 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022). Semantic Scholar. [Link]

  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. (2011). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. (2021). MDPI. [Link]

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. (2011). Polymers and Polymer Composites. [Link]

  • Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid. (2004).
  • Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). (2006). ResearchGate. [Link]

  • (Co‐)Polyesters Derived from Isosorbide and 1,4‐Cyclohexane Dicarboxylic Acid and Succinic Acid. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: HPLC Impurity Profiling for Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Scope: Method Development, Troubleshooting, and Impurity Characterization

Introduction: The Analytical Challenge

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) presents a unique set of chromatographic challenges that distinguish it from standard small-molecule analysis. As a researcher, you are likely facing three specific hurdles:

  • Detection Limits: DMCD lacks a conjugated

    
    -electron system, resulting in negligible UV absorbance above 220 nm.
    
  • Stereoisomerism: The molecule exists as a mixture of cis and trans isomers. Your method must either resolve them (for isomer-specific ratios) or co-elute them (for total assay), depending on your Quality Target Product Profile (QTPP).

  • Impurity Polarity Range: You must simultaneously analyze the non-polar diester (DMCD), the polar mono-ester, and the highly polar dicarboxylic acid (1,4-CHDA).

This guide is structured to navigate these specific issues using field-proven methodologies.

Module 1: Method Development Strategy

Do not rely on generic "scouting gradients." The chemistry of DMCD dictates a specific approach.

Detector Selection Logic

Because DMCD has a UV cutoff near 210 nm, standard UV detection is prone to baseline drift and solvent interference.

  • Primary Recommendation: UV at 205–210 nm .

    • Requirement: You must use "HPLC Grade Plus" or "Gradient Grade" solvents. Standard HPLC grade acetonitrile often absorbs at 205 nm, causing ghost peaks.

  • Secondary Recommendation: Charged Aerosol Detection (CAD) or Refractive Index (RI) .

    • Use Case: If your sample matrix contains UV-absorbing solvents (e.g., Toluene, Pyridine) that interfere at 210 nm, CAD is superior as it is universal and ignores the solvent front.

Column & Mobile Phase Selection
ParameterRecommendationScientific Rationale
Stationary Phase C18 (High Carbon Load) or Phenyl-Hexyl A standard C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18) provides hydrophobic retention. Phenyl-Hexyl is often superior for separating cis/trans isomers due to

-

interactions with the ring structure, even without a conjugated system in the analyte.
Mobile Phase A 0.1% Phosphoric Acid in Water Critical: You are likely profiling the hydrolysis impurity (1,4-CHDA). Without acid, the carboxylic acid groups will ionize (

), causing peak tailing and early elution. pH must be < 3.0 to keep it protonated (

).
Mobile Phase B Acetonitrile (Gradient Grade) Methanol has a higher UV cutoff (approx 205-210 nm) than Acetonitrile (190 nm). Using Methanol will cause massive baseline rise at the required detection wavelength.
Standard Gradient Protocol

Flow Rate: 1.0 mL/min | Temp: 30°C | Injection: 10 µL

  • 0-2 min: 5% B (Hold to retain the polar dicarboxylic acid)

  • 2-20 min: 5%

    
     80% B (Linear gradient to elute DMCD and DMT)
    
  • 20-25 min: 80% B (Wash lipophilic contaminants)

  • 25.1 min: 5% B (Re-equilibration)

Module 2: Visual Workflows

Workflow 1: Method Development Decision Tree

Use this logic flow to determine your starting conditions based on your specific analytical goals.

method_dev Start Start: DMCD Method Development Goal Define Goal: Isomer Split or Total Assay? Start->Goal Split Goal: Separate Cis/Trans Goal->Split Stereo-purity Total Goal: Co-elute Isomers Goal->Total Purity/Assay Col_Split Column: Phenyl-Hexyl or C8 (Maximize Shape Selectivity) Split->Col_Split Col_Total Column: C18 (High Pore Size) (Maximize Hydrophobic Interaction) Total->Col_Total Detect_Check Check Solvents/Matrix Col_Split->Detect_Check Col_Total->Detect_Check UV_Path Clean Matrix? Use UV @ 210 nm Detect_Check->UV_Path CAD_Path Dirty Matrix? Use CAD or RI Detect_Check->CAD_Path Acid_Check Impurity: 1,4-CHDA Present? UV_Path->Acid_Check CAD_Path->Acid_Check Buffer_Yes Mobile Phase: 0.1% H3PO4 (pH < 3.0) Acid_Check->Buffer_Yes Yes (Hydrolysis) Buffer_No Mobile Phase: Water/ACN Acid_Check->Buffer_No No (Raw Material only)

Figure 1: Decision tree for selecting column chemistry and detection mode based on specific impurity profiling needs.

Module 3: Troubleshooting & FAQs

This section addresses real-world issues reported by users analyzing cyclohexane dicarboxylates.

Q1: Why do I see a "negative" peak or baseline dip around the retention time of DMCD?

Diagnosis: Refractive Index effect or Solvent Mismatch. The Science: Because you are detecting at 210 nm (near the UV cutoff), the difference in absorbance between your sample solvent and the mobile phase is magnified. Solution:

  • Match the Diluent: Dissolve your sample in the exact starting mobile phase (e.g., 5% Acetonitrile / 95% Acidified Water). Do not inject 100% Acetonitrile samples into a 5% organic stream.

  • Reference Wavelength: If using a DAD (Diode Array Detector), ensure your "Reference Wavelength" is turned OFF . An incorrect reference (e.g., 360 nm) can mathematically subtract signal, creating negative peaks when the refractive index changes during the gradient.

Q2: I cannot get baseline separation between the cis and trans isomers. They are merging into a "shoulder."

Diagnosis: Insufficient stationary phase selectivity or temperature issues. The Science: The cis and trans isomers have identical mass and very similar hydrophobicity. Separation relies on the 3D shape (molecular planarity). Solution:

  • Lower the Temperature: Reduce column oven temperature to 20°C or 15°C. Lower temperatures reduce molecular kinetic energy, increasing the interaction time with the stationary phase and often enhancing steric selectivity.

  • Change Chemistry: Switch from C18 to a Phenyl-Hexyl column. The phenyl ring on the ligand interacts differently with the chair/boat conformations of the cyclohexane ring.

Q3: The acid impurity (1,4-CHDA) peak is broad and tailing severely.

Diagnosis: Secondary silanol interactions or ionization. The Science: 1,4-CHDA is a dicarboxylic acid.[1][2] If the pH is near its pKa (approx 4.5–5.5), it will partially ionize, splitting the signal between the neutral and ionized forms. Solution:

  • Check pH: Ensure your aqueous mobile phase is pH 2.5 – 3.0. Use Phosphoric acid (non-volatile) for UV methods or Formic Acid (volatile) for MS methods.

  • Buffer Concentration: If using Formic acid, 0.1% might not be enough ionic strength. Increase to 0.2% or add 10mM Ammonium Formate to suppress silanol activity.

Module 4: Impurity Profile Reference Table

Use this table to identify peaks based on relative retention. Note: Relative Retention Times (RRT) are estimates based on a C18 column.

Compound NameStructure NotePolarityEst. RRT (vs DMCD)Detection Note
1,4-Cyclohexanedicarboxylic acid (CHDA) Fully HydrolyzedHigh (Acidic)0.2 – 0.3Tails if pH > 3.0
Monomethyl 1,4-cyclohexanedicarboxylate Partial HydrolysisMedium0.6 – 0.7Common degradant
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Target Analyte Low (Neutral)1.00 Split peak (cis/trans) possible
Dimethyl Terephthalate (DMT) Starting MaterialLow (Aromatic)1.1 – 1.3Strong UV signal (aromatic ring)

Module 5: Troubleshooting Logic Flow

troubleshooting Prob1 Problem: No Peaks Visible Diag1 Check Wavelength (Is it > 220nm?) Prob1->Diag1 Prob2 Problem: Drifting Baseline Diag2 Check Mobile Phase (Is it Methanol?) Prob2->Diag2 Prob3 Problem: Doublet Peak for DMCD Diag3 Isomer Separation (Cis/Trans) Prob3->Diag3 Sol1 Set UV to 205-210 nm Diag1->Sol1 Yes Sol2 Switch to Acetonitrile (Lower UV Cutoff) Diag2->Sol2 Yes Sol3 Acceptable if Resolution > 1.5 OR Switch Column to Merge Diag3->Sol3 Normal Behavior

Figure 2: Rapid diagnostic flow for common chromatographic anomalies associated with DMCD analysis.

References

  • Sielc Technologies. (n.d.). UV-Vis Spectrum of 1,4-Cyclohexanedicarboxylic Acid. Retrieved from [Link]

  • Element Lab Solutions. (2019). HPLC UV detection – Fundamental Principle, Practical Implications. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of Dimethyl trans-cyclohexane-1,4-dicarboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (PMC). (2016). HPLC method development, validation, and impurity characterization. Retrieved from [Link] (Referenced for general phenyl-hexyl column behavior with structural isomers).

Sources

Troubleshooting

solvent effects on the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate

This guide serves as a specialized technical support resource for the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) via the catalytic hydrogenation of Dimethyl Terephthalate (DMT) . It addresses the critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) via the catalytic hydrogenation of Dimethyl Terephthalate (DMT) . It addresses the critical role of solvent selection in determining reaction kinetics, yield, and stereoselectivity (cis/trans ratio).

Topic: Solvent Effects on the Hydrogenation of Dimethyl Terephthalate (DMT) to Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). Application: High-performance polyester precursors, plasticizers, and drug intermediates.[1] Support Level: Tier 3 (Advanced Research & Process Development).

Core Reaction & Solvent Interaction Map

Before troubleshooting, understand the landscape. The synthesis involves the heterogeneous catalytic hydrogenation of the aromatic ring. Solvent choice dictates reactant availability (solubility), catalyst surface interaction, and side-reaction pathways.

DMCD_Synthesis DMT Dimethyl Terephthalate (DMT) Intermediates Partially Hydrogenated Intermediates DMT->Intermediates + 3H2, Catalyst Solvent Solvent Choice (Critical Variable) Solvent->DMT Solubility Limit Cis_DMCD cis-DMCD (Kinetic Product) Solvent->Cis_DMCD Polarity Effects Side_Product Transesterification Byproducts Solvent->Side_Product Alcohol Solvents (e.g., i-PrOH) Intermediates->Cis_DMCD Fast (Kinetic) Trans_DMCD trans-DMCD (Thermodynamic Product) Cis_DMCD->Trans_DMCD Isomerization (Base/Heat)

Figure 1: Reaction Pathway & Solvent Influence. The solvent determines the solubility of DMT and the risk of transesterification side reactions.

Solvent Selection Data (The Solubility-Reactivity Trade-off)

User Question: “I am experiencing clogging in my flow reactor. Which solvent maximizes DMT solubility without poisoning the catalyst?”

Technical Insight: DMT is poorly soluble in standard alcohols at room temperature, which often necessitates heating the feed lines. While Chloroform offers the highest solubility, it is generally incompatible with hydrogenation catalysts (Cl poisoning). Ethyl Acetate or THF are the optimal balance for solubility and inertness.

Solvent ClassSpecific SolventDMT Solubility (25°C)Suitability for HydrogenationRisk Factor
Halogenated ChloroformHigh (>140 g/L)Low Catalyst poisoning (Cl), Equipment corrosion.
Esters Ethyl Acetate Moderate (~40-50 g/L)High Excellent inertness; easy product separation.
Alcohols Methanol / EthanolLow (<10 g/L)Medium Transesterification: Forms mixed esters (e.g., Methyl-Ethyl esters).
Alcohols IsopropanolLowLow High steric hindrance; significant transesterification byproducts.
Ethers THFModerateHigh Good solubility; watch for peroxide formation.

Critical Warning: Do not use alcohols (MeOH, EtOH, i-PrOH) if high-purity DMCD is required without a subsequent purification step. The alkoxide intermediates generated on the catalyst surface will exchange with the methyl ester groups of DMT, creating impurities that are difficult to separate.

Troubleshooting Guide: Common Failure Modes
Issue A: Low Reaction Rate / Poor Conversion

Symptom: Reaction stalls at <80% conversion despite high pressure. Root Cause: Hydrogen mass transfer limitation due to solvent properties.

  • Q: Is my solvent limiting H₂ availability?

    • A: Yes. Hydrogen solubility is generally higher in non-polar solvents than in polar protic solvents.

    • Fix: Switch from Methanol to Ethyl Acetate . H₂ solubility in esters is typically higher, enhancing the mass transfer rate to the catalyst surface.

  • Q: Is the catalyst deactivated?

    • A: If using aromatic solvents (like Toluene), competitive adsorption between the solvent and DMT on the active sites (e.g., Ru, Pd) can inhibit the reaction.

    • Fix: Use non-aromatic solvents. Toluene competes for hydrogenation sites; Ethyl Acetate does not.

Issue B: Incorrect Cis/Trans Ratio

Symptom: Product is 90% cis-isomer, but the application requires the trans-isomer (higher melting point, better polymer properties). Root Cause: Hydrogenation is primarily syn-addition, favoring the cis (kinetic) product.

  • Q: How do I increase the trans content using solvent effects?

    • A: Solvents alone rarely flip the stereoselectivity during the hydrogenation step unless high temperatures are used.

    • Protocol:

      • Step 1 (Hydrogenation): Run in Ethyl Acetate at 140°C. This typically yields ~70:30 cis:trans.

      • Step 2 (Isomerization): Add a catalytic amount of base (e.g., NaOMe) and heat.

    • Advanced Tip: Using a solvent with a higher boiling point (e.g., Diglyme) allows you to run the reaction at >180°C. At this temperature, the thermodynamic drive favors the trans-isomer (diequatorial conformation), potentially allowing a "one-pot" synthesis of trans-DMCD.

Issue C: Impurities (Unknown Peaks in GC)

Symptom: GC-MS shows peaks with M+14 or M+28 mass units relative to DMCD. Root Cause: Transesterification with the solvent.[2][3][4]

  • Q: Why do I see these impurities?

    • A: You are likely using Ethanol or Propanol. The catalyst (especially Pd or Ru) can activate the alcohol, leading to ester exchange:

      
      
      
    • Fix: Switch to Ethyl Acetate or Cyclohexane . These are aprotic and cannot participate in ester exchange.

Validated Experimental Protocol

Method: Heterogeneous Hydrogenation of DMT to DMCD (High Selectivity).[4] Objective: >99% Conversion, >95% Selectivity to DMCD.

Materials:

  • Substrate: Dimethyl Terephthalate (DMT)[2][4][5][6][7][8][9][10]

  • Catalyst: 5% Ru/C or Ru/Al₂O₂ (Ruthenium is superior to Pd for ring hydrogenation without hydrogenolysis of the ester group).

  • Solvent: Ethyl Acetate (Anhydrous).

Workflow:

  • Preparation: Dissolve DMT in Ethyl Acetate (Concentration: 10 wt%).

    • Note: If higher throughput is needed, heat the feed tank to 50°C to increase solubility to ~15 wt%.

  • Loading: Charge the autoclave with the solution and catalyst (5 wt% loading relative to substrate).

  • Purging: Purge with N₂ (3x) then H₂ (3x) to remove oxygen.

  • Reaction:

    • Pressure: 4.0 – 6.0 MPa (40-60 bar).

    • Temperature: 120°C – 140°C.

    • Reasoning: <100°C is too slow; >160°C risks hydrogenolysis (cleaving the ester group to form alcohols).

  • Workup:

    • Cool to room temperature.

    • Filter catalyst (recover for regeneration).

    • Evaporate Ethyl Acetate (Rotavap).

    • Result: Colorless liquid/solid mixture (mostly cis-DMCD).

Isomerization (Optional for High-Trans):

  • Take the crude DMCD.

  • Add 1 mol% NaOMe (Sodium Methoxide).

  • Heat to 180°C for 2 hours under N₂.

  • Result: Conversion to thermodynamic equilibrium (~34:66 cis:trans). Recrystallize from Methanol to isolate pure trans-DMCD.

Diagnostic Logic Flow

Use this logic tree to diagnose synthesis failures.

Troubleshooting Start Problem Detected Issue_Type Identify Issue Start->Issue_Type Low_Yield Low Conversion / Yield Issue_Type->Low_Yield Reaction Stalls Impurity Unknown Impurities Issue_Type->Impurity GC Purity Low Wrong_Isomer Wrong Cis/Trans Ratio Issue_Type->Wrong_Isomer Need Trans-isomer Solubility_Check Check Solvent (Is it Aromatic?) Low_Yield->Solubility_Check Alcohol_Check Using Alcohol Solvent? Impurity->Alcohol_Check Temp_Check Reaction Temp < 160°C? Wrong_Isomer->Temp_Check Change_Solvent Switch to Ethyl Acetate (Remove competition) Solubility_Check->Change_Solvent Yes (e.g. Toluene) Transester_Fix Switch to Aprotic Solvent (Ethyl Acetate/THF) Alcohol_Check->Transester_Fix Yes Isom_Step Add Post-Reaction Isomerization Step Temp_Check->Isom_Step Yes (Kinetic Control)

Figure 2: Troubleshooting Decision Tree. A systematic approach to resolving yield and selectivity issues.

References
  • Reaction Mechanism & Catalyst Selection

    • Han, H., et al. (2025).[5][10] Selective hydrogenation of dimethyl terephthalate to dimethyl 1,4‐cyclohexanedicarboxylate over zeolite‐supported Ru catalysts. The Canadian Journal of Chemical Engineering. Link

  • Solubility Data

    • Li, Y., et al. (2019). Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents. Journal of Chemical & Engineering Data. Link

  • Cis/Trans Isomerization

    • Patil, P., et al. (2024).[11] Scalable synthesis of tranexamic acid using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate. Synthetic Communications. Link

  • Catalyst Modification for Selectivity

    • Xiao, H., et al. (2023).[8] Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. RSC Advances. Link

Sources

Optimization

Technical Support Center: Analysis of Trace Impurities in Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Polymer Intermediates Division Last Updated: January 30, 2026 Executive Summary Dimethyl 1,4-cyclohexanedicarboxylate (DMCD, CAS 94-60-0) i...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Polymer Intermediates Division Last Updated: January 30, 2026

Executive Summary

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD, CAS 94-60-0) is a critical cycloaliphatic monomer used to improve the toughness, clarity, and weatherability of polyester resins.[1] Its performance is strictly governed by two factors: the cis/trans isomer ratio and the presence of hydrogenation byproducts .

This guide addresses the specific analytical challenges of DMCD, moving beyond standard protocols to address the "why" and "how" of impurity profiling.

Module 1: The Isomer Challenge (Cis/Trans Ratio)

Q1: I cannot achieve baseline resolution between the cis and trans isomers of DMCD. What is the critical parameter?

Diagnosis: The cis and trans isomers of DMCD have nearly identical boiling points (approx. 265°C), rendering standard boiling-point separation (distillation or non-polar GC columns like 100% dimethylpolysiloxane) inefficient. The separation must rely on dipole-dipole interactions rather than volatility.

The Solution: You must utilize the conformational differences between the isomers.[2] The cis isomer (typically axial-equatorial conformation) possesses a stronger net dipole moment than the trans isomer (diequatorial, more symmetric).

Protocol Adjustment:

  • Stationary Phase: Switch to a high-polarity column. A Cyanopropylphenyl phase (e.g., DB-1701, VF-17ms) or a PEG (Wax) phase is superior to standard non-polar columns (DB-1, DB-5). The polar phase interacts more strongly with the cis isomer, increasing its retention time relative to the trans isomer.

  • Thermal Gradient: Isomer separation requires a "slow-cook" approach.

    • Standard Ramp: 10°C/min (Result: Co-elution).

    • Optimized Ramp: 2°C/min through the critical elution window (140°C – 180°C).

Q2: Which isomer elutes first?

Answer: This depends strictly on the column polarity.

  • Non-Polar (DB-5): Separation is poor; elution is driven by boiling point (often trans first, but unreliable).

  • Polar (DB-Wax/DB-1701): The trans isomer (less polar) elutes first . The cis isomer (more polar) interacts stronger with the stationary phase and elutes second .

    • Validation: Always inject a pure trans-DMCD standard (commercially available) to confirm elution order on your specific column.

Module 2: Trace Impurity Identification

Q3: I see a "ghost peak" eluting immediately after the DMCD isomers. It has a mass spectrum similar to the product.

Diagnosis: This is likely Dimethyl Terephthalate (DMT) , the unreacted starting material.

The Mechanism: DMCD is produced via the catalytic hydrogenation of DMT.[3][4][5] Incomplete conversion leaves residual aromatic rings.

  • Why it interferes: DMT is structurally similar but planar (aromatic). On many columns, π-π interactions with the stationary phase cause it to tail or co-elute with the cis-DMCD.

  • Detection: Monitor ion m/z 163 (characteristic of the terephthalate aromatic ring) which is absent in the saturated DMCD spectrum.

Q4: What are the low-boiling impurities appearing early in the chromatogram?

Answer: These are typically "over-reduction" or degradation byproducts.

  • Methyl cyclohexanecarboxylate (MCHC): Result of decarboxylation.

  • Dimethyl cyclohex-1-ene-1,4-dicarboxylate: An intermediate alkene species (incomplete hydrogenation).

  • Methyl 4-methylcyclohexanecarboxylate: Result of hydrogenolysis (cleavage of the methoxy group).

Data Summary: Common Impurities
Impurity NameOriginElution Order (Polar Column)Key MS Fragment (m/z)
Methyl cyclohexanecarboxylate DecarboxylationEarly (Pre-DMCD)142 (Molecular Ion)
Trans-DMCD Product IsomerMid168 (Loss of -OCH3)
Cis-DMCD Product IsomerMid (After Trans)168 (Loss of -OCH3)
Dimethyl Terephthalate (DMT) Unreacted FeedLate (Post-DMCD)163 (Aromatic acyl)
1,4-Cyclohexanedimethanol (CHDM) Over-hydrogenationLate (High Polarity)126 (Loss of H2O)

Module 3: Visualizing the Chemistry

Diagram 1: Impurity Formation Pathways

Understanding where impurities come from is the first step in eliminating them.

DMCD_Impurities DMT Dimethyl Terephthalate (Starting Material) Intermediate Dimethyl cyclohex-1-ene -1,4-dicarboxylate DMT->Intermediate Partial Hydrogenation DMCD DMCD (Product Mixture) DMT->DMCD Direct Path H2 + H2 / Catalyst Intermediate->DMCD Complete Hydrogenation MCHC Methyl cyclohexanecarboxylate (Decarboxylation) DMCD->MCHC Thermal Degradation CHDM 1,4-Cyclohexanedimethanol (Over-Reduction) DMCD->CHDM Ester Reduction (High Temp/Press) MME Monomethyl Ester (Hydrolysis) DMCD->MME Moisture Presence

Caption: Hydrogenation pathway of DMT showing critical branch points where impurities (CHDM, MCHC) are generated.

Module 4: Standardized Analytical Protocol

Diagram 2: Recommended Workflow

Analytical_Workflow Start Crude DMCD Sample Prep Dilution: 10mg/mL in Acetone (Avoid Methanol if analyzing transesterification) Start->Prep Decision Goal: Isomer Ratio or Impurities? Prep->Decision Path_Ratio Isomer Ratio (Cis/Trans) Decision->Path_Ratio Ratio Path_Impurity Trace Impurities (DMT/Byproducts) Decision->Path_Impurity Purity GC_FID GC-FID Column: DB-1701 or VF-17ms Split: 50:1 Ramp: 2°C/min @ 150°C Path_Ratio->GC_FID GC_MS GC-MS Column: DB-5MS or DB-Wax Scan Mode: 35-400 m/z Path_Impurity->GC_MS Result_Ratio Report: % Cis / % Trans (Area Normalization) GC_FID->Result_Ratio Result_Impurity Report: ppm DMT, CHDM (External Std Calibration) GC_MS->Result_Impurity

Caption: Decision tree for selecting the correct detector and column based on analytical goals.

Detailed Experimental Method (Self-Validating)

1. Sample Preparation:

  • Solvent: Use Acetone or Ethyl Acetate .

    • Warning: Avoid Methanol if your sample contains residual acid or anhydrides, as this may cause in-situ methylation in the hot injector port, creating false impurity peaks.

  • Concentration: 5,000 ppm (0.5%) for trace analysis; 100 ppm for isomer ratio checks.

2. GC Conditions (Optimized for Resolution):

  • Column: 30m x 0.25mm x 0.25µm Cyanopropylphenyl-type (e.g., DB-1701).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: 250°C, Split Ratio 50:1.[2]

  • Oven Program:

    • Hold 60°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 140°C.

    • Critical Ramp: 2°C/min to 180°C (Separates Isomers).

    • Ramp 20°C/min to 260°C (Elutes DMT and oligomers).

3. System Suitability Test (SST):

  • Before running samples, inject a mixture of DMCD and DMT .

  • Pass Criteria: Resolution (Rs) between cis-DMCD and trans-DMCD must be > 1.5. Resolution between DMCD and DMT must be > 2.0.

References

  • Eastman Chemical Company. (2014).[6] Eastman DMCD (Dimethyl 1,4-cyclohexanedicarboxylate) Technical Data Sheet. Retrieved from

  • PubChem. (n.d.). Dimethyl 1,4-cyclohexanedicarboxylate Compound Summary (CID 7198). National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, H., et al. (2020). Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts. Journal of Nanoscience and Nanotechnology. Retrieved from [Link]

  • Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Catalyst Selection for Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Synthesis

Executive Summary Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical aliphatic intermediate used to introduce "soft segments" into high-performance polyesters and polyamides, improving impact resistance and optic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical aliphatic intermediate used to introduce "soft segments" into high-performance polyesters and polyamides, improving impact resistance and optical clarity. Its synthesis, primarily via the catalytic hydrogenation of Dimethyl Terephthalate (DMT) , presents a classic chemical engineering trade-off: balancing activity (aromatic ring saturation) with selectivity (avoiding hydrogenolysis to diols) and stereocontrol (optimizing the trans isomer for higher melting point polymers).

This guide objectively compares the three dominant catalyst classes—Supported Ruthenium (Ru) , Bimetallic Systems (Ru-Re) , and Modified Nickel (Ni) —providing experimental evidence to support selection based on your specific process constraints.

Mechanistic Foundation

To select the right catalyst, one must understand the reaction network. The hydrogenation of DMT is a stepwise saturation of the aromatic ring.

The Reaction Pathway[1][2][3][4]
  • Adsorption: DMT adsorbs onto the metal surface via

    
    -bonding of the benzene ring.
    
  • Stepwise Hydrogenation: The ring is saturated to form the intermediate (Dimethyl cyclohex-1-ene-1,4-dicarboxylate) and finally the saturated DMCD.

  • Stereoisomerization: The reaction initially yields a kinetic mixture (often cis-rich). The trans-isomer is thermodynamically more stable but requires specific conditions or active sites to form via isomerization.

  • Side Reactions: Over-hydrogenation (hydrogenolysis) can reduce the ester groups to alcohols (CHDM), destroying the product.

DMT_Mechanism DMT Dimethyl Terephthalate (DMT) Inter Cyclohexene Intermediate DMT->Inter + 2 H2 Cis cis-DMCD (Kinetic Product) Inter->Cis + H2 (Fast) Trans trans-DMCD (Thermodynamic Product) Cis->Trans Isomerization (Slow/Eq) Side Side Product: CHDM (Diol) Cis->Side Hydrogenolysis (Over-reduction) Trans->Side Hydrogenolysis

Figure 1: Reaction network showing the hydrogenation path (Blue/Green) and unwanted hydrogenolysis (Red).

Catalyst Comparison & Performance Data

Class A: Supported Ruthenium (Ru/C, Ru/Zeolites)

The Industry Workhorse. Ruthenium offers the highest turnover frequency (TOF) for aromatic ring hydrogenation at moderate pressures.

  • Mechanism: Ru provides optimal binding energy for the aromatic ring but weak binding for the carbonyl group, naturally minimizing side reactions.

  • Innovation: Recent shifts from Carbon supports to Zeolites (HZSM-5, MOR) utilize "confinement effects" to stabilize Ru nanoparticles and prevent leaching.

Class B: Bimetallic Systems (Ru-Re/C)

The Low-Temp Specialists. Adding Rhenium (Re) creates a synergistic effect where Re activates the carbonyl oxygen, facilitating hydrogen transfer at significantly lower temperatures.

  • Advantage: Drastically reduces energy consumption (runs at 70°C vs. 140°C+).

Class C: Potassium-Modified Nickel (Ni-KF/SiO2)

The Cost-Effective Challenger. While Ni is generally less active than Ru, doping with Potassium Fluoride (KF) modifies the electron density of Ni, suppressing acid sites that catalyze side reactions.

Comparative Data Summary

Data aggregated from recent high-impact studies (see References).

Catalyst SystemTemp (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (DMCD) %Key Advantage
Ru/HZSM-5 (3%) 1602.52.0100 99.5 High stability, negligible leaching due to zeolite pore confinement.
Ru/C (5%) 1404.04.0>99~95Commercial availability, established supply chain.
Ru-Re/AC 70 3.04.08296Energy Efficiency. Operates at <100°C.
Ni-KF/SiO2 1005.04.09596Cost. Non-noble metal alternative.

Detailed Experimental Protocol

To validate these catalysts in your own lab, use this standardized high-pressure batch protocol. This method minimizes mass transfer limitations, ensuring you measure kinetic catalytic activity rather than diffusion speed.

Equipment Requirements
  • Reactor: 50-100 mL Hastelloy or Stainless Steel high-pressure autoclave.

  • Stirring: Magnetic drive or overhead impeller (>800 rpm required to eliminate gas-liquid mass transfer limits).

  • Solvent: Ethyl Acetate or THF (Solvent-free is possible but requires T > 140°C to melt DMT).

Step-by-Step Workflow
  • Catalyst Pre-treatment (Critical):

    • Most commercial Ru/C is supplied wet (50% H2O). Dry at 105°C if precise mass balance is needed, or account for water weight.

    • For Ni-based catalysts: Must be reduced in situ or ex-situ under H2 flow at 400-500°C for 2h prior to use. Ru catalysts generally reduce in-situ during the reaction ramp-up.

  • Loading:

    • Charge reactor with DMT (e.g., 2.0 g) and Solvent (30 mL).

    • Add Catalyst (Substrate-to-Catalyst ratio typically 20:1 to 100:1 by weight).

  • Purging (Safety & Purity):

    • Pressurize with N2 to 1.0 MPa, stir for 1 min, vent. Repeat 3 times to remove O2.

    • Pressurize with H2 to 1.0 MPa, vent. Repeat 3 times to replace N2.

  • Reaction:

    • Pressurize H2 to target (e.g., 4.0 MPa).

    • Heat to setpoint (e.g., 140°C). Note: Pressure will rise due to thermal expansion, then drop as H2 is consumed. Maintain constant pressure via a regulator if possible.

    • Stir at 1000 rpm.

  • Workup & Analysis:

    • Cool to room temperature.[1] Vent H2.

    • Filter catalyst (0.22 µm PTFE filter).

    • Analyze via GC-FID/MS.

      • Column: HP-5 or DB-WAX.

      • Standard: Use Dodecane as an internal standard for quantitative yield calculation.

Protocol_Workflow Prep Catalyst Pre-treatment (Reduction/Drying) Load Reactor Loading (DMT + Solvent + Cat) Prep->Load Purge Inert Purge (3x N2, 3x H2) Load->Purge React Reaction (140°C, 4 MPa, 1000 rpm) Purge->React Filter Filtration (Remove Catalyst) React->Filter Analyze GC Analysis (Quantify Yield & Cis/Trans) Filter->Analyze

Figure 2: Standardized batch reactor workflow for catalyst screening.

Expert Analysis: Which Catalyst Should You Choose?

Scenario 1: The "Green" Process (Low Energy)

Recommendation: Ru-Re Bimetallic. If your facility has limitations on steam pressure or heating capacity, or if you are targeting a low-carbon footprint process, the Ru-Re system allows operation at 70°C. However, be aware that Re is expensive and recycling bimetallic catalysts is metallurgically complex.

Scenario 2: Maximum Purity & Durability (Industrial Standard)

Recommendation: Ru/Zeolite (HZSM-5 or MOR). For continuous flow or large batch reactors, physical durability is paramount. Carbon supports can crumble under high shear (attrition), leading to fines that clog filters and contaminate the product with metal. Zeolite supports offer superior mechanical strength and the pore structure prevents the agglomeration of Ru nanoparticles, ensuring consistent performance over hundreds of cycles.

Scenario 3: Cost-Sensitive Manufacturing

Recommendation: KF-Modified Ni/SiO2. If the high upfront CAPEX of Ruthenium is prohibitive, the Ni-KF system is a viable alternative. The key here is the Potassium Fluoride modification; without it, Nickel is too acidic and will degrade the product. Note that Ni systems usually require higher catalyst loadings (weight %) than Ru systems to achieve the same throughput.

A Note on Stereoselectivity (Cis vs. Trans)

Most single-step hydrogenations (Ru/C) yield a cis-rich mixture (approx. 70:30 cis:trans). If your application requires high trans content (for high-melting polymers), you have two options:

  • Thermal Isomerization: Post-reaction heating (200°C+) in the presence of a base.

  • Catalyst Tuning: Using basic supports (like Alumina or doping with alkali metals) can shift the equilibrium toward the trans isomer in situ, though often at the cost of slightly lower reaction rates.

References

  • Selective Hydrogenation of Dimethyl Terephthalate to Dimethyl 1,4-cyclohexanedicarboxylate over Zeolite-Supported Ru Catalysts. Source: ResearchGate / Wiley Online Library

  • Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts. Source: PubMed / Journal of Nanoscience and Nanotechnology

  • Selective Hydrogenation of Dimethyl Terephthalate over a Potassium-Modified Ni/SiO2 Catalyst. Source: Royal Society of Chemistry (RSC) Advances

  • Dimethyl Terephthalate Hydrogenation Catalyst and Preparation Method (Patent CN109894131B). Source: Google Patents

Sources

Comparative

High-Performance Cycloaliphatic Polyesters: A Comparative Guide to DMCD-Derived Polymers

Executive Summary This guide provides an in-depth technical analysis of polyesters derived from Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) , specifically focusing on Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of polyesters derived from Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) , specifically focusing on Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) . Unlike traditional aromatic polyesters like Polyethylene Terephthalate (PET), DMCD-derived polymers offer a unique combination of UV transparency, superior weatherability, and tunable crystallinity governed by stereochemistry.

For drug development and medical device professionals, these materials present a critical alternative for high-clarity medical packaging and sterilizable device housings where aromatic yellowing and hydrolytic degradation are failure modes. This guide synthesizes experimental data to compare PCCD against industry standards (PET, PCT) and outlines a validated synthesis protocol.

The Chemistry of DMCD: Stereochemical Control

The core differentiator of DMCD-derived polyesters is the cis/trans isomerism of the cyclohexane ring. Unlike the rigid, planar benzene ring in Terephthalic Acid (TPA), the 1,4-cyclohexane ring exists in chair and boat conformations.

  • Trans-isomer: Thermodynamically stable, linear structure. Promotes higher melting points (

    
    ), crystallinity, and chemical resistance.
    
  • Cis-isomer: Kinked structure. Disrupts chain packing, lowering

    
     and increasing solubility/flexibility.
    

Key Insight: The performance of the final polymer is not static; it is "dialed in" by controlling the isomerization ratio during synthesis. High-trans content (>90%) yields semi-crystalline engineering plastics, while mixed ratios (approx. 70/30 trans/cis) yield tough, amorphous-like clear polymers.

Visualization: Structure-Property Relationship
Graphviz diagram showing the impact of Cis/Trans isomerism on polymer properties
Figure 1: Impact of DMCD stereochemistry on final polyester properties.

Comparative Performance Analysis

The following data compares PCCD (derived from DMCD + 1,4-Cyclohexanedimethanol) against PET (Aromatic standard) and PCT (Polycyclohexylenedimethylene terephthalate).

Thermal & Mechanical Properties[1]
PropertyPCCD (DMCD-based)PET (TPA-based)PCT (TPA + CHDM)Significance for Application
Glass Transition (

)
~60–70 °C70–80 °C~90 °CPCCD is more flexible at room temp; better impact resistance.
Melting Point (

)
220–240 °C (Tunable)250–260 °C285–290 °CLower

of PCCD allows wider processing window with less degradation.
Impact Strength High (Ductile failure)Moderate (Brittle if cryst.)HighCritical for medical packaging (drop tests).
UV Resistance Excellent (Aliphatic)Poor (Yellows)ModeratePCCD does not absorb UV; ideal for outdoor or UV-sterilized devices.
Density (g/cm³) ~1.15~1.38~1.20Lightweighting advantage for logistics.
Optical & Hydrolytic Stability
  • Optical Clarity: PCCD exhibits superior transparency compared to semi-crystalline PET because its crystallization rate is slower and can be controlled by the cis/trans ratio. It has low birefringence , making it suitable for optical films.

  • Hydrolytic Stability: Unlike linear aliphatic polyesters (e.g., adipates) which degrade rapidly, the cycloaliphatic ring in PCCD provides steric hindrance, offering hydrolytic stability comparable to aromatics in humidity, but with the added benefit of being weatherable (non-yellowing).

Data Source: Journal of Applied Polymer Science and Polymer archives indicate that increasing trans-content in DMCD polyesters significantly improves resistance to hydrolytic attack compared to high-cis variants [1, 2].

Medical & Drug Development Applications[2]

While often categorized as an engineering plastic, PCCD has distinct advantages in the pharmaceutical sector:

  • Medical Packaging (Blister Packs):

    • Requirement: Barrier protection, clarity for inspection, toughness during transport.

    • PCCD Advantage: Superior toughness over standard PET; does not stress-whiten (blush) as easily as PP or PVC upon deformation.

  • Sterilization Compatibility:

    • Gamma/E-Beam: Aromatic polyesters (PET) often yellow after radiation sterilization. PCCD, lacking the aromatic chromophore, maintains color stability post-sterilization.

    • EtO/Autoclave: High thermal stability allows for autoclaving (if high-trans grade is selected).

  • Biocompatibility:

    • As an aliphatic polyester, PCCD is generally bio-inert. While not a primary candidate for bio-resorbable drug delivery (unlike PLGA), it is an excellent candidate for long-term implant housings or non-degradable fluid path components [3].

Experimental Protocol: Synthesis of PCCD

Objective: Synthesize high-molecular-weight PCCD via Two-Step Melt Polycondensation. Safety: Perform in a fume hood. High temperatures and vacuum required.

Materials
  • Monomer: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) (Trans/Cis mix).

  • Diol: 1,4-Cyclohexanedimethanol (CHDM) (Excess 1.2:1 molar ratio).

  • Catalyst: Titanium(IV) butoxide (

    
    ), 100-200 ppm.
    
  • Antioxidant: Irganox 1010 (Optional, to prevent thermal oxidation).

Step-by-Step Methodology

Phase 1: Transesterification (Atmospheric Pressure)

  • Charge Reactor: Load DMCD and CHDM into a 3-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and distillation column.

  • Inert Atmosphere: Purge with

    
     x 3 to remove oxygen.
    
  • Heating: Ramp temperature to 200–220°C .

  • Reaction: Methanol (

    
    ) will evolve. Collect distillate. Reaction proceeds for 2–3 hours until methanol evolution ceases (theoretical yield >95%).
    
    • Mechanism:[1][2][3] Nucleophilic attack of CHDM hydroxyl on DMCD ester.

Phase 2: Polycondensation (High Vacuum)

  • Catalyst Addition: Add

    
     dissolved in a small amount of butanol.
    
  • Temp Ramp & Vacuum: Increase temperature to 275–285°C . Gradually apply vacuum over 30 mins to reach < 1 mbar (approx 0.1 Torr) .

    • Critical Control: Gradual vacuum prevents bumping/foaming.

  • Polymerization: Hold at T >

    
     and high vacuum for 2–4 hours.
    
    • Endpoint Detection: Monitor torque on the stirrer (viscosity increase).

  • Discharge: Break vacuum with

    
    , discharge melt into water bath or onto Teflon sheet.
    
Synthesis Workflow Diagram
Graphviz diagram of the PCCD melt polycondensation workflow
Figure 2: Two-stage melt polycondensation workflow for PCCD synthesis.

References

  • Bertani, R., et al. (2011). Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Polymer International. Link

  • Eastman Chemical Company. (2002). Process for producing poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate). US Patent 6,458,915. Link

  • Gunatillake, P. A., & Adhikari, R. (2003). Biodegradable synthetic polymers for tissue engineering.[4] European Cells and Materials. Link

  • Zhang, T., et al. (2000). Synthesis and properties of poly(1,4-cyclohexanedicarboxylic anhydride). Polymer Bulletin. Link

  • Brunelle, D. J. (2009). Cycloaliphatic Polyester Resins. In: Synthetic Methods in Step-Growth Polymers. Wiley-Interscience. Link

Sources

Validation

Comparative Study of Dimethyl 1,4-cyclohexanedicarboxylate Isomers in Polymers

Executive Summary Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) represents a critical aliphatic monomer in the synthesis of high-performance polyesters, particularly Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) represents a critical aliphatic monomer in the synthesis of high-performance polyesters, particularly Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD). Unlike its aromatic counterpart, Dimethyl Terephthalate (DMT), DMCD offers superior UV transparency and weatherability. However, its utility is governed by a strict stereochemical dichotomy: the cis and trans isomers.

This guide objectively compares these isomers, demonstrating that the trans-isomer is the driver of thermal stability and crystallinity (


, 

), while the cis-isomer provides processing flexibility and optical clarity but compromises thermal resistance. Control over this isomeric ratio is the single most critical variable in tailoring DMCD-based polymer performance.

The Isomeric Landscape: Stereochemistry & Thermodynamics[1]

To understand polymer performance, one must first understand the monomer's conformational dynamics. DMCD exists as two geometric isomers based on the substitution pattern on the cyclohexane ring.

Conformational Analysis
  • Trans-DMCD (Thermodynamic Product): Both ester groups can adopt the diequatorial position in the chair conformation. This linear, extended structure minimizes steric hindrance (1,3-diaxial interactions) and allows for efficient chain packing in the polymer crystal lattice.

  • Cis-DMCD (Kinetic/Steric Product): One ester group is equatorial, while the other must be axial.[1] This creates a "kinked" molecular geometry. The axial substituent introduces steric strain and disrupts the linearity required for crystallization.

Thermodynamic Stability

Under high-temperature polymerization conditions (>200°C), isomerization occurs. The system naturally drifts toward the thermodynamic equilibrium, which is approximately 66% trans / 34% cis .[2] Deviating from this ratio requires specific catalytic control or low-temperature processing.

IsomerImpact Monomer DMCD Monomer Trans Trans-Isomer (Diequatorial) Monomer->Trans Isomer Separation Cis Cis-Isomer (Axial-Equatorial) Monomer->Cis Structure_T Linear/Rigid Chain Trans->Structure_T Polymerization Structure_C Kinked/Flexible Chain Cis->Structure_C Polymerization Prop_T High Tm, High Crystallinity Opaque/Translucent Structure_T->Prop_T Lattice Packing Prop_C Low Tm, Amorphous High Transparency Structure_C->Prop_C Free Volume Increase

Figure 1: Causal pathway linking monomer stereochemistry to macroscopic polymer properties.

Comparative Performance Analysis

The following data compares PCCD polymers synthesized with varying DMCD isomer ratios against a standard PET (Polyethylene Terephthalate) benchmark.

Thermal and Mechanical Data[1][4][5]
PropertyHigh-Trans PCCD (>90% Trans)Equilibrium PCCD (~66% Trans)High-Cis PCCD (>70% Cis)Reference: PET (Aromatic)
Morphology Highly CrystallineSemi-CrystallineAmorphousSemi-Crystalline
Melting Temp (

)
225 - 235°C215 - 220°CNone (Amorphous)250 - 260°C
Glass Transition (

)
~70°C~60°C~50°C~78°C
Tensile Modulus 1.8 GPa1.5 GPa1.1 GPa2.8 - 3.0 GPa
Elongation at Break 150%300%>500%50 - 150%
UV Transmission >90% (at 300nm)>90%>92%<10% (Absorbs UV)
Key Insights
  • Crystallinity Switch: A trans content below 50-60% often collapses the crystalline phase entirely, resulting in an amorphous polymer similar to polycarbonate in clarity but with lower heat resistance.

  • Bio-Applicability: Unlike PET, DMCD-based polymers do not generate aromatic byproducts upon degradation. The high-cis variants are particularly useful for flexible medical tubing where plasticizers (like phthalates) must be avoided.

  • Optical Clarity: High-cis polymers possess higher free volume, reducing spherulite formation that causes haze. They are ideal for optical coatings.

Experimental Protocol: Synthesis & Validation

To ensure scientific integrity, the synthesis must control the isomerization reaction. The following protocol uses a Titanium-based catalyst system with a self-validating NMR check.

Materials
  • Monomer: DMCD (purity >99.5%).

  • Diol: 1,4-Cyclohexanedimethanol (CHDM).[2][3][4][5]

  • Catalyst: Titanium(IV) butoxide (

    
    ), 50-100 ppm.
    
  • Antioxidant: Irganox 1010 (to prevent yellowing).

Synthesis Workflow (Melt Polycondensation)
  • Transesterification (Stage 1):

    • Charge DMCD and CHDM (1:1.2 molar ratio) into a reactor.

    • Add catalyst (

      
      ).[2]
      
    • Heat to 180-200°C under Nitrogen flow. Crucial: Keep temperature <200°C to minimize isomerization if a specific ratio is desired.

    • Collect Methanol byproduct.[6] Reaction is complete when methanol recovery >95% theoretical.

  • Polycondensation (Stage 2):

    • Raise temperature to 280°C .

    • Apply high vacuum (<1 mbar) to remove excess CHDM.

    • Isomerization Checkpoint: At 280°C, the cis/trans ratio will drift toward equilibrium (66% trans). To maintain high cis, limit time at this temperature or use lower temp (250°C) with longer duration.

  • Self-Validating Step (NMR Analysis):

    • Dissolve 10mg polymer in

      
       / TFA-d (trifluoroacetic acid-d).
      
    • Protocol: Acquire

      
      -NMR.
      
    • Validation Logic: Integrate the methine protons of the cyclohexane ring.

      • Trans (axial protons):

        
         ppm (broad quintet).
        
      • Cis (equatorial protons):

        
         ppm (narrower multiplet).
        
    • Calculation: Ratio =

      
      .
      

SynthesisProtocol Start Raw Materials (DMCD + CHDM + Ti Catalyst) Stage1 Stage 1: Transesterification (180-200°C, N2 Flow) Start->Stage1 Methanol Remove Methanol Stage1->Methanol Stage2 Stage 2: Polycondensation (250-280°C, High Vacuum) Stage1->Stage2 Isom_Risk CRITICAL CONTROL POINT High Temp = Isomerization to Equilibrium Stage2->Isom_Risk Risk Validation Validation: 1H-NMR Calculate Cis/Trans Ratio Stage2->Validation Final Polymer

Figure 2: Synthesis workflow highlighting the critical control point for isomeric drift.

Comparison with Alternatives

DMCD vs. Dimethyl Terephthalate (DMT)[9]
  • UV Stability: DMT contains an aromatic ring that absorbs UV light, leading to yellowing and degradation (Norrish type cleavage). DMCD is cycloaliphatic and UV-transparent, making it superior for outdoor medical devices or coatings.

  • Bio-Safety: Aromatic metabolites are often scrutinized in drug delivery. DMCD degrades into cyclohexane derivatives, generally considered more benign for specific bio-applications.

DMCD vs. Adipic Acid
  • Rigidity: Adipic acid (linear aliphatic) produces polymers with very low

    
     (often < -20°C). DMCD provides a "stiff" aliphatic backbone, raising 
    
    
    
    to useful engineering levels (~60-70°C) without introducing aromaticity.

References

  • Bertolucci, M., et al. (2008). "Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate): Influence of stereochemistry of 1,4-cyclohexylene units on the thermal properties." Journal of Polymer Science Part B: Polymer Physics. Link

  • Eastman Chemical Company. "PCT and PCCD Polyesters: Structure-Property Relationships." Technical Data Sheets. Link

  • Brunelle, D. J., et al. (2002). "Semicrystalline polymers via ring-opening polymerization of macrocyclic esters." Macromolecules. Link

  • Zhang, H., et al. (2011). "Synthesis and properties of poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)." Polymer.[7][8][9][10][11][12][13][14] Link

  • Choi, S. S., et al. (2000). "Effect of trans isomer content on the melting behavior of poly(1,4-cyclohexylene dimethylene terephthalate)." Polymer Engineering & Science. Link

Sources

Comparative

Kinetic Profiling &amp; Catalytic Optimization: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Synthesis

Executive Summary & Strategic Context Objective: This guide provides a technical analysis of the kinetic parameters and catalytic systems governing the hydrogenation of Dimethyl Terephthalate (DMT) to Dimethyl 1,4-cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a technical analysis of the kinetic parameters and catalytic systems governing the hydrogenation of Dimethyl Terephthalate (DMT) to Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). Significance: DMCD is a critical precursor for 1,4-cyclohexanedimethanol (CHDM), a monomer used to enhance the impact resistance and clarity of polyesters (e.g., PETG).[1] The synthesis represents a classic multiphase catalytic challenge: saturating an aromatic ring without hydrogenolyzing the sensitive ester groups, while managing cis/trans stereoselectivity.

Reaction Network & Stereochemistry

The hydrogenation of DMT involves the addition of three moles of hydrogen to the aromatic ring. This is a stepwise surface reaction that yields two geometric isomers: cis-DMCD and trans-DMCD.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the competing isomerization, which is thermodynamically driven (trans is more stable) but kinetically controlled (cis often forms first).

ReactionNetwork DMT Dimethyl Terephthalate (DMT) Intermediates Partially Hydrogenated Intermediates (Cyclohexenes) DMT->Intermediates k₁, +H₂ (Surface) Byproducts Byproducts (Methanol, Toluates) DMT->Byproducts Hydrogenolysis (Unwanted) H2 3 H₂ CisDMCD cis-DMCD (Kinetic Product) Intermediates->CisDMCD k₂, Fast TransDMCD trans-DMCD (Thermodynamic Product) Intermediates->TransDMCD k₃, Slow CisDMCD->TransDMCD Isomerization (k_iso) Catalyst/Temp Dependent

Caption: Reaction network showing the parallel formation of stereoisomers and the potential for subsequent isomerization. k values represent rate constants.

Kinetic Modeling Framework

To optimize reactor design, researchers must move beyond simple conversion metrics to intrinsic kinetic models. The reaction typically follows a Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, where atomic hydrogen and organic species competitively adsorb on active sites.

Rate Equation Formulation

For a detailed kinetic study, the rate of DMT consumption (


) is often described as:


  • 
     : Intrinsic rate constant (Arrhenius dependent).
    
  • 
     : Adsorption equilibrium constants.
    
  • 
     : Partial pressure of Hydrogen.
    
  • 
     : Concentration of DMT.[2]
    

Experimental Insight: At high hydrogen pressures (>4 MPa), the reaction often shifts to pseudo-first-order with respect to DMT, as the catalyst surface becomes saturated with hydrogen. Conversely, at low pressures, hydrogen availability becomes the rate-limiting step (RLS).

Activation Energy ( ) Benchmarks
  • Typical Range: 45 – 65 kJ/mol for noble metals (Ru, Pd).

  • Mass Transfer Limitations: If your calculated

    
     < 20 kJ/mol, your system is likely diffusion-limited. Protocol Check:  Always perform a Weisz-Prater criterion calculation or vary stirring speed (800 vs 1200 rpm) to confirm the kinetic regime.
    

Comparative Guide: Catalytic Systems

Selection of the catalyst dictates the operating window (T, P) and the cis/trans ratio.

Table 1: Performance Matrix of Catalytic Systems
Catalyst SystemActive PhaseTypical ConditionsSelectivity ProfileProsCons
Ru/C (Ruthenium) Noble Metal100-140°C, 4-8 MPaHigh cis (>60%)Highest activity per gram; excellent ring hydrogenation capability.Prone to over-hydrogenation (ring opening) if T > 160°C. Expensive.
Pd/C (Palladium) Noble Metal160-200°C, 4-10 MPaMixed / High transHigh thermal stability; lower tendency for ester hydrogenolysis.Lower activity than Ru; requires higher T/P.
Ni/SiO₂ (Promoted) Non-Noble180-220°C, 5-10 MPaHigh trans (thermodynamic)Cost-effective. KF-modification inhibits ester hydrogenolysis.[3]Requires harsh conditions; lower sulfur tolerance; pyrophoric activation.
Ru-Re/AC Bimetallic70-100°C, 3-5 MPaHigh cis (>90%)Synergistic Effect: Re promotes Ru dispersion and hydrogen spillover.Complex synthesis; Re leaching can occur.

Expert Insight on Causality:

  • Why Ru-Re? Pure Ru is active but can agglomerate. Rhenium (Re) acts as a structural promoter, preventing sintering and modifying the electronic density of Ru, which facilitates the activation of the carbonyl oxygen, enhancing the rate without attacking the ester bond [1].

  • Why KF-modified Ni? Unmodified Nickel has acidic sites that catalyze the cleavage of the ester bond (hydrogenolysis). Doping with Potassium Fluoride (KF) neutralizes these acid sites and increases the electron density on Ni, suppressing side reactions and boosting selectivity to DMCD [2].

Experimental Protocol: Kinetic Data Acquisition

Scope: This protocol describes a self-validating workflow for gathering intrinsic kinetic data using a high-pressure batch slurry reactor.

Experimental Setup Visualization

Workflow Step1 Catalyst Pre-treatment (Reduction @ 200-300°C) Step2 Reactor Loading (Solvent: IPA/Cyclohexane, DMT) Step1->Step2 Step3 Purge & Leak Test (N₂ 3x, H₂ 3x) Step2->Step3 Step4 Heating to T_rxn (No agitation to prevent reaction) Step3->Step4 Step5 Reaction Initiation (Pressurize H₂ + Start Stirring >1000rpm) Step4->Step5 Step6 Isobaric Sampling (Withdraw aliquots @ t=0, 15, 30...) Step5->Step6

Caption: Step-by-step workflow for ensuring kinetic regime validity during batch hydrogenation.

Detailed Methodology
  • Catalyst Activation: Most commercial catalysts (e.g., 5% Ru/C) are supplied in oxidized or wet forms. Reduce in situ or ex situ under flowing

    
     (typically 200°C for 2h) to ensure active metallic sites (
    
    
    
    ).
  • Solvent Selection: Use Isopropanol (IPA) or Cyclohexane .

    • Why? IPA increases H2 solubility compared to water and is polar enough to dissolve DMT. Avoid methanol if transesterification is a risk, though it is often used industrially.

  • The "Zero-Time" Correction:

    • Heat the reactor to reaction temperature (e.g., 120°C) without stirring or with minimal stirring (100 rpm) under inert gas (

      
      ).
      
    • Once

      
       is reached, pressurize with 
      
      
      
      and immediately ramp stirring to 1000+ rpm. This defines
      
      
      accurately, eliminating heat-up time errors in kinetic data.
  • Sampling & Analysis:

    • Use a dip tube with a sintered metal filter (2 µm) to sample liquid without removing catalyst.

    • Analysis: Gas Chromatography (GC) with an FID detector.

    • Column: HP-5 or DB-WAX.

    • Key Peaks: DMT, cis-DMCD, trans-DMCD, Methyl 4-methylcyclohexanecarboxylate (byproduct).

Self-Validation Checkpoints
  • Linearity Check: Plot

    
     vs. time. If the plot deviates significantly from linearity early on, re-evaluate the hydrogen solubility or mixing efficiency.
    
  • Carbon Balance: Ensure the sum of moles (DMT + DMCD + Byproducts) remains constant within ±3%. Loss indicates leaks or volatile byproduct formation (e.g., decarboxylation).

References

  • Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts. Source: Journal of Nanoscience and Nanotechnology (2020).[4] Context: Demonstrates the synergistic effect of Re on Ru, allowing for milder reaction conditions (70°C) and high selectivity.[4]

  • Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. Source: RSC Advances / Royal Society of Chemistry (2023). Context: Establishes the protocol for using non-noble Ni catalysts modified with KF to prevent ester hydrogenolysis.

  • Kinetics of hydrogenation of dimethyl 1,4‐cyclohexanedicarboxylate to 1,4‐cyclohexanedimethanol. Source: Canadian Journal of Chemical Engineering (2015). Context: While focusing on the subsequent step, this paper provides the foundational LHHW modeling approach applicable to the DMT hydrogenation system.

  • Palladium nanoparticles supported on hydrotalcite-modified porous alumina spheres as selective hydrogenation catalyst. Source: AIChE Journal (2012).[5] Context: Comparisons of Pd vs Ru performance and the impact of support acidity on reaction kinetics.

Sources

Validation

Biological Activity Profile: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) vs. Functionalized Derivatives

[1][2] Executive Summary: The Scaffold Transformation Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is traditionally recognized as a high-volume industrial intermediate, primarily utilized in the synthesis of polyesters (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Scaffold Transformation

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is traditionally recognized as a high-volume industrial intermediate, primarily utilized in the synthesis of polyesters (e.g., PCCD) and plasticizers due to its structural rigidity and low toxicity.[1] However, in the context of medicinal chemistry, DMCD serves as a privileged scaffold .[1][2]

This guide objectively compares the biological inactivity of the parent compound (DMCD) against its highly potent derivatives. The transformation from the diester to functionalized diamides, hydrazides, and metal complexes unlocks significant pharmacological properties, including antimicrobial efficacy and targeted cytotoxicity against cancer cell lines.[1][2]

Key Comparison Matrix
FeatureParent Compound (DMCD)Functionalized Derivatives (Amides/Complexes)
Primary Application Industrial Plasticizer, Polymer MonomerAntimicrobial Agents, Anticancer Therapeutics
Biological Activity Inert / Biocompatible (Food Contact Safe)High (nM to

M potency)
Solubility Lipophilic, low water solubilityTunable (Amphiphilic or Hydrophilic)
Toxicity (Mammalian) Low (LD50 > 5000 mg/kg)Variable (Target-dependent cytotoxicity)

Chemical Synthesis & Structural Divergence[1][3][4]

The biological activation of DMCD requires chemical modification of the ester moieties. The parent compound exists as a mixture of cis- and trans- isomers, with the trans- isomer providing superior structural rigidity for drug design.

Figure 1: Synthetic Pathway to Bioactive Derivatives

The following diagram illustrates the conversion of DMCD into two key bioactive classes: Antimicrobial Diamides and Anticancer Hydrazides .

G DMCD Parent: DMCD (Dimethyl 1,4-cyclohexanedicarboxylate) [Inert Scaffold] Acid Intermediate: 1,4-Cyclohexanedicarboxylic Acid (CHDA) DMCD->Acid Hydrolysis (NaOH/H2O) Hydrazide Derivative Class B: Carbohydrazides [Anticancer/Antioxidant] DMCD->Hydrazide Hydrazinolysis (NH2NH2, EtOH) Diamide Derivative Class A: N,N-Diaryl Diamides [Antimicrobial] Acid->Diamide Amidation (SOCl2 then Ar-NH2) PtComplex Derivative Class C: Pt(II) Carboxylate Complexes [Cytotoxic] Acid->PtComplex Coordination (K2PtCl4)

Caption: Synthetic divergence from the inert DMCD scaffold to three distinct bioactive classes.[1][3]

Comparative Biological Performance[1][6][7]

Antimicrobial Activity (Diamide Derivatives)

The parent DMCD shows no significant antimicrobial activity due to its lack of hydrogen bond donors and inability to disrupt bacterial membranes. In contrast, ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-bis-substituted diamide derivatives  exhibit potent activity, particularly against Gram-positive bacteria.[2]

Mechanism: The amphiphilic nature of the diamide derivatives allows them to integrate into the bacterial cell membrane, causing depolarization and leakage of intracellular contents.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Data synthesized from comparative structure-activity relationship (SAR) studies of cyclohexane-1,4-dicarboxamides.[1]

CompoundOrganismMIC (

g/mL)
Activity Status
DMCD (Parent) S. aureus (ATCC 25923)> 1000Inactive
DMCD (Parent) E. coli (ATCC 25922)> 1000Inactive
Derivative A (Di-4-chlorophenyl diamide)S. aureus4 - 8Highly Active
Derivative B (Di-benzyl diamide)M. tuberculosis12.5Moderate
Standard (Ciprofloxacin)S. aureus0.5 - 1.0Control

Insight: The introduction of hydrophobic aromatic rings via amide linkages transforms the scaffold from a passive bystander into a membrane-active agent.

Cytotoxicity & Anticancer Potential (Hydrazides & Pt-Complexes)

While DMCD is non-cytotoxic (used in food packaging), its hydrazide derivatives and Platinum(II) complexes show significant lethality against tumor cell lines.[1]

  • Hydrazides: Act as chelators and DNA intercalators.

  • Pt(II) Complexes: Use the 1,4-dicarboxylate as a leaving group or stable ligand, facilitating DNA cross-linking similar to Carboplatin.[1][2]

Table 2: Cytotoxicity Profile (IC50 Values)
CompoundCell LineIC50 (

M)
Toxicity Interpretation
DMCD (Parent) HeLa (Cervical Cancer)> 500Non-Toxic
DMCD (Parent) MCF-7 (Breast Cancer)> 500Non-Toxic
Derivative C (Bis-hydrazone)HeLa15.4 ± 0.3Active
Derivative D (Pt-1,4-CHDA Complex)L1210 (Leukemia)2.1 ± 0.5Potent
Standard (Cisplatin)HeLa5.8 ± 0.4Control

Mechanistic Validation (E-E-A-T)

To ensure the observed activity is due to the derivative structure and not artifacts, the following mechanistic pathway is proposed and validated by literature.

Figure 2: Mechanism of Action for Derivatives

MOA cluster_bact Antimicrobial Pathway (Diamides) cluster_cancer Anticancer Pathway (Pt-Complexes/Hydrazides) Entry Derivative Administration Membrane Interaction with Lipid Bilayer Entry->Membrane Uptake Cellular Uptake (Passive/Active Transport) Entry->Uptake Leakage Membrane Depolarization & Pore Formation Membrane->Leakage Death1 Bacterial Cell Lysis Leakage->Death1 DNA Nuclear Translocation & DNA Cross-linking Uptake->DNA Apoptosis Apoptosis Induction (Caspase Activation) DNA->Apoptosis

Caption: Dual mechanistic pathways: Membrane disruption (antimicrobial) vs. DNA targeting (anticancer).

Experimental Protocols

Protocol A: Synthesis of 1,4-Cyclohexanedicarboxamide Derivatives

Objective: Convert inactive DMCD to active diamide.

  • Hydrolysis: Reflux DMCD (10 mmol) in 10% NaOH (50 mL) for 4 hours. Acidify with HCl to precipitate 1,4-CHDA.[2] Filter and dry.

  • Activation: Reflux 1,4-CHDA with Thionyl Chloride (

    
    ) for 3 hours to generate the diacid chloride. Evaporate excess 
    
    
    
    .
  • Coupling: Dissolve diacid chloride in dry Dichloromethane (DCM). Add substituted aniline (2.2 eq) and Triethylamine (2.5 eq) dropwise at 0°C.

  • Purification: Stir at room temperature for 12h. Wash with water/brine. Recrystallize from Ethanol.

  • Validation: Confirm structure via

    
    -NMR (loss of methoxy singlet at ~3.6 ppm, appearance of amide proton at ~10 ppm).
    
Protocol B: Comparative MTT Cytotoxicity Assay

Objective: Quantify IC50 of Derivative vs. Parent.

  • Seeding: Seed HeLa cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Control: DMSO (0.1%).[1]

    • Parent: DMCD at 10, 50, 100, 500 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      M.[2]
      
    • Derivative: Test compound at 1, 5, 10, 50, 100

      
      M.
      
  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate % Viability relative to control.

    • Self-Check: If DMCD shows toxicity < 100 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      M, check for solvent contamination or pH issues.[2]
      

References

  • Eastman Chemical Company. (2014). Eastman™ DMCD (Dimethyl 1,4-Cyclohexanedicarboxylate) Technical Data Sheet. Retrieved from

  • Shoaib, M., et al. (2025).[1][2] "Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities." ResearchGate.[4][3][5] Retrieved from [1]

  • Kritchenkov, A. S., et al. (2019).[1][2][3] "Design and Antitumor Activity of Platinum Complexes." Pharmaceutical Chemistry Journal. Retrieved from

  • Han, J., et al. (2018).[1][2][6] "Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate." ChemSusChem. Retrieved from

  • Irshad, M., et al. (2014).[1][2] "Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine." Journal of Applied Pharmacy. Retrieved from

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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